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  • Product: N-(3,5-Dimethylphenyl)acetamide
  • CAS: 2050-45-5

Core Science & Biosynthesis

Foundational

CAS 2050-45-5 N-(3,5-Dimethylphenyl)acetamide chemical properties and structure

An In-depth Technical Guide to N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-(3,5-Dimethylphenyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5), a substituted aromatic amide of significant interest in synthetic organic chemistry and drug discovery. This document consolidates critical information regarding its chemical structure, physicochemical properties, spectroscopic signature, and established synthesis protocols. Furthermore, it addresses the compound's known biological activities and associated toxicological concerns, offering essential safety and handling guidelines for laboratory professionals. The content is structured to serve as a foundational resource for researchers, chemists, and drug development scientists engaged in work involving this molecule and its derivatives.

Introduction and Molecular Identity

N-(3,5-Dimethylphenyl)acetamide, also known as 3',5'-acetoxylidide or 3,5-dimethylacetanilide, is an organic compound characterized by an acetamide group linked to a 3,5-dimethyl substituted phenyl ring.[1] The presence of the amide functional group provides a polar site capable of hydrogen bonding, while the dimethyl-substituted aromatic ring imparts significant hydrophobic character.[1] This amphiphilic nature influences its solubility, reactivity, and interactions with biological systems. Its molecular structure makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1]

Table 1: Chemical Identity of N-(3,5-Dimethylphenyl)acetamide

IdentifierValue
CAS Number 2050-45-5[2]
Molecular Formula C₁₀H₁₃NO[1][3]
Molecular Weight 163.22 g/mol [1][3]
IUPAC Name N-(3,5-dimethylphenyl)acetamide
Synonyms 3,5-Dimethylacetanilide, 3',5'-Acetoxylidide, NSC 200[1]
SMILES CC(=O)Nc1cc(C)cc(C)c1[1][2]
InChI Key HFAYQHIHIBTMBI-UHFFFAOYSA-N[1][2]

Diagram 1: Molecular Structure of N-(3,5-Dimethylphenyl)acetamide

G cluster_0 Reaction Setup cluster_1 Reaction & Precipitation cluster_2 Isolation & Purification A Dissolve 3,5-Dimethylaniline in aqueous HCl C Add Acetic Anhydride to aniline solution with swirling A->C B Prepare separate solution of Sodium Acetate in water D Immediately add Sodium Acetate solution B->D C->D E Cool mixture in ice bath to maximize precipitation D->E F Collect crude solid via vacuum filtration E->F G Wash solid with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry final product H->I

Caption: Experimental workflow for the synthesis of N-(3,5-Dimethylphenyl)acetamide.

Step-by-Step Methodology

Causality: The aniline is first protonated with hydrochloric acid to increase its solubility in the aqueous medium. Acetic anhydride is the acetylating agent. Sodium acetate is added as a base to deprotonate the anilinium ion in situ, regenerating the nucleophilic amine, and to neutralize the acetic acid byproduct, driving the reaction to completion and promoting precipitation of the neutral amide product. [4][5]

  • Reagent Preparation:

    • In a 100 mL Erlenmeyer flask, add 3,5-dimethylaniline (e.g., 1.0 g, ~8.25 mmol).

    • Add 25 mL of deionized water, followed by concentrated hydrochloric acid (~0.85 mL, ~10 mmol). Swirl until the amine fully dissolves, forming the hydrochloride salt.

    • In a separate beaker, prepare the base solution by dissolving sodium acetate (e.g., 1.3 g, ~15.8 mmol) in 10 mL of deionized water.

  • Acetylation Reaction:

    • To the stirred solution of 3,5-dimethylaniline hydrochloride, add acetic anhydride (~1.0 mL, ~10.6 mmol) in one portion.

    • Immediately following the addition of acetic anhydride, pour in the sodium acetate solution.

  • Product Precipitation and Isolation:

    • A voluminous white precipitate of N-(3,5-Dimethylphenyl)acetamide should form instantly.

    • Place the flask in an ice-water bath for 15-20 minutes to ensure complete precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove residual salts and acids.

    • The crude solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield fine, crystalline needles.

    • Dry the purified product in a vacuum oven or air-dry to a constant weight.

Biological Activity and Toxicological Profile

This compound is intended for research use only and must be handled with extreme caution. [3][6]

Reported Biological Effects

Several chemical supplier databases report significant biological hazards associated with N-(3,5-Dimethylphenyl)acetamide. It is described as a reactive agent that has been shown to be genotoxic, causing mutations in DNA and chromosomes. [1][3]It is also reported to be carcinogenic in mammalian cells and bladder tissue. [1][3]Furthermore, some sources classify it as a hallucinogenic compound that acts as a serotonin antagonist and an inhibitor of protein synthesis. [1][3]These claims highlight the compound's potential as a potent biological agent, necessitating rigorous safety protocols.

Safety, Handling, and Personal Protective Equipment (PPE)

Given the reported toxicity, strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [7][8]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [9] * Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly. [9] * Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

  • Handling: Avoid contact with skin, eyes, and clothing. [7]Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • First Aid:

    • In case of skin contact: Immediately wash off with soap and plenty of water. [9] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9] * If inhaled: Move the person into fresh air. [7] * If swallowed: Rinse mouth with water and consult a physician immediately. Do not induce vomiting. [7]

Applications in Research and Drug Development

The primary application of N-(3,5-Dimethylphenyl)acetamide is as a chemical intermediate in organic synthesis. The acetamide group serves as a protecting group for the amine, moderating its reactivity and directing electrophilic aromatic substitution. [5]The core structure is a scaffold that can be further functionalized to create a diverse library of compounds for screening in drug discovery programs. Its derivatives have been explored for various therapeutic applications, demonstrating the utility of the N-phenylacetamide template in medicinal chemistry. [10][11]

Conclusion

N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) is a well-defined chemical entity with a straightforward and efficient synthesis protocol. Its utility as a synthetic intermediate is clear, though its application must be balanced with a thorough understanding and mitigation of its significant reported toxicological properties. This guide provides the core technical information required by researchers to handle, synthesize, and characterize this compound safely and effectively in a laboratory setting.

References

  • (2E)-N-(3,5-DIMETHYLPHENYL)-2-(HYDROXYIMINO)ACETAMIDE Safety Data Sheets. Available from: [Link]

  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). (2021). Available from: [Link]

  • PubChem. N-(2,5-Dimethylphenyl)acetamide. Available from: [Link]

  • The Good Scents Company. N,N-dimethyl acetamide. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2025). Available from: [Link]

  • The Royal Society of Chemistry. List of Contents - Supplementary Information. Available from: [Link]

  • Resonance. A Convenient Laboratory Preparation of Acetanilide. (2022). Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet. Available from: [Link]

  • NIST. Acetamide, N-(3-methylphenyl)-. Available from: [Link]

  • Semantic Scholar. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). Available from: [Link]

  • Stenutz. N-(3,5-dimethylphenyl)acetamide. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Acetamide, N-(3,5-dimethylphenyl)-. Available from: [Link]

Sources

Exploratory

Unraveling the Mechanism of Action of 3,5-Dimethylacetanilide in Mammalian Cell Lines: A Comprehensive Technical Guide

Executive Summary 3,5-Dimethylacetanilide (CAS 2050-45-5), also known as N-(3,5-dimethylphenyl)acetamide or 3',5'-acetoxylidide, is an acetanilide derivative with a highly specific and multifaceted pharmacological profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Dimethylacetanilide (CAS 2050-45-5), also known as N-(3,5-dimethylphenyl)acetamide or 3',5'-acetoxylidide, is an acetanilide derivative with a highly specific and multifaceted pharmacological profile. While structurally related to common antipyretics, the meta-dimethyl substitutions on its phenyl ring fundamentally alter its electronic distribution and biological reactivity. In mammalian cell lines, this compound exhibits a tripartite mechanism of action: it acts as a genotoxic agent capable of inducing mutagenesis in bladder tissue, functions as a potent serotonin (5-HT) receptor antagonist with hallucinogenic properties, and serves as a global inhibitor of ribosomal protein synthesis[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect these three core mechanisms. By integrating field-proven experimental workflows with the causality behind each methodological choice, this guide provides drug development professionals with a robust framework for evaluating the bioactivity and toxicity of 3,5-dimethylacetanilide.

Part 1: Cytochrome P450-Mediated Bioactivation and Genotoxicity

Mechanistic Overview

Aromatic amides like 3,5-dimethylacetanilide are not inherently genotoxic; they require metabolic bioactivation. In mammalian cells (particularly hepatic and bladder epithelia), Cytochrome P450 enzymes (predominantly CYP1A2) catalyze the N-hydroxylation of the amide nitrogen. Subsequent phase II esterification (via sulfotransferases or N-acetyltransferases) creates an unstable intermediate that spontaneously cleaves to form a highly reactive electrophilic nitrenium ion. This nitrenium ion covalently binds to nucleophilic centers in DNA (typically the C8 position of guanine), forming bulky DNA adducts that cause chromosomal mutations and drive carcinogenesis in bladder tissue[1].

Bioactivation A 3,5-Dimethylacetanilide (Parent Compound) B CYP450 Oxidation (e.g., CYP1A2) A->B C N-hydroxy Metabolite B->C D Phase II Conjugation (SULTs / NATs) C->D E Reactive Nitrenium Ion D->E F DNA Adduct Formation (Genotoxicity) E->F

Fig 1: CYP450-mediated bioactivation pathway of 3,5-dimethylacetanilide leading to DNA adducts.

Experimental Protocol: LC-MS/MS Quantification of DNA Adducts

To empirically validate this genotoxic pathway, researchers must quantify the covalent modifications on the host genome.

  • Cell Model Selection: Culture T24 human bladder carcinoma cells. Causality: 3,5-dimethylacetanilide exhibits specific tropism for bladder tissue carcinogenesis[1], making T24 cells the most physiologically relevant model for in vitro bioactivation.

  • Compound Treatment: Treat cells with a dose-response gradient of 3,5-dimethylacetanilide (0.1 µM to 50 µM) for 24 hours.

  • Genomic Extraction: Isolate genomic DNA using a silica-membrane spin column to ensure high-molecular-weight recovery without protein contamination.

  • Enzymatic Digestion: Digest the purified DNA into single nucleosides using a cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digest using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transition of the nitrenium-guanine adduct.

  • Self-Validating System: Spike the sample with a heavy-isotope internal standard (e.g., 15 N-labeled DNA adduct) prior to digestion. This controls for matrix effects and extraction losses, ensuring that the detected genotoxic events are absolute and reproducible.

Part 2: Serotonin (5-HT) Receptor Antagonism

Mechanistic Overview

Beyond its structural toxicity, 3,5-dimethylacetanilide acts as a neuroactive ligand. It functions as a serotonin antagonist, which correlates with its documented hallucinogenic properties[1]. By competitively binding to 5-HT receptors (such as the Gq-coupled 5-HT 2A​ receptor), the compound prevents endogenous serotonin from initiating the downstream signaling cascade. This blockade uncouples the Gq protein, inhibiting Phospholipase C (PLC) activity, which subsequently prevents the cleavage of PIP2 into IP3 and DAG, ultimately depleting intracellular calcium ( Ca2+ ) release.

SerotoninAntagonism Ligand 3,5-Dimethylacetanilide Receptor 5-HT Receptor (Blocked) Ligand->Receptor Antagonizes Gq Gq/11 Protein (Uncoupled) Receptor->Gq Prevents PLC Phospholipase C (Inactive) Gq->PLC Ca2 Intracellular Ca2+ (Depleted) PLC->Ca2

Fig 2: Disruption of the 5-HT Gq-coupled signaling cascade via receptor antagonism.

Experimental Protocol: FLIPR Calcium Flux Assay

To prove receptor antagonism, a kinetic functional assay is required.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT 2A​ receptor into a 384-well plate.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes. Causality: Fluo-4 AM permeates the intact cell membrane and is cleaved by intracellular esterases, trapping the dye inside to act as a direct biosensor for Ca2+ mobilization.

  • Compound Pre-incubation: Add 3,5-dimethylacetanilide and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject a sub-maximal concentration (EC 80​ ) of serotonin and immediately record the fluorescence kinetics (Ex 488 nm / Em 525 nm).

  • Self-Validating System: The assay design is intrinsically self-validating. By applying an EC 80​ dose of a known agonist (serotonin), we prove the cellular machinery is fully functional. A subsequent dose-dependent drop in the fluorescence peak strictly confirms that 3,5-dimethylacetanilide is actively antagonizing the receptor.

Part 3: Global Inhibition of Protein Synthesis

Mechanistic Overview

The third pillar of 3,5-dimethylacetanilide's bioactivity is its capacity to inhibit protein synthesis in cell culture[1]. While the exact ribosomal binding pocket requires further crystallographic elucidation, the compound effectively stalls translation. This mechanism halts the elongation phase of nascent polypeptide chains, triggering cellular stress responses and contributing to its overall cytotoxicity in mammalian lines.

SUnSET Step1 1. Compound Treatment (Mammalian Cells) Step2 2. Puromycin Pulse (tRNA analog) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. Western Blot (Anti-Puromycin) Step3->Step4 Step5 5. Signal Quantification (Translation Rate) Step4->Step5

Fig 3: SUnSET assay workflow for quantifying protein synthesis inhibition.

Experimental Protocol: SUnSET Assay (Surface Sensing of Translation)

To measure translational inhibition without relying on hazardous radioactive isotopes (like 35 S-methionine), we utilize the SUnSET assay.

  • Treatment: Culture HEK-293 cells and treat them with 3,5-dimethylacetanilide for 4 hours.

  • Puromycin Pulse: Add 1 µM puromycin to the culture media 30 minutes prior to harvest. Causality: Puromycin is a structural analog of tyrosyl-tRNA. It enters the ribosome A-site and covalently attaches to the nascent polypeptide chain, causing premature termination.

  • Harvest & Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

  • Immunoblotting: Resolve the protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin monoclonal antibody (e.g., clone 12D10).

  • Self-Validating System: Because puromycin only incorporates into actively translating ribosomes, the density of the resulting chemiluminescent smear on the western blot is a direct, 1:1 representation of the global translation rate. A reduction in band intensity definitively validates the compound's inhibitory action.

Part 4: Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the expected pharmacological readouts for 3,5-dimethylacetanilide across the described methodologies are synthesized below.

Table 1: Quantitative Profiling of 3,5-Dimethylacetanilide in Mammalian Models

Biological Target / PathwayAssay MethodologyKey Readout MetricExpected Pharmacological Effect
DNA Integrity (Genotoxicity) LC-MS/MS AdductomicsNitrenium-DNA Adducts (fmol/µg DNA)Dose-dependent mutagenesis and adduct formation in bladder cells[1].
5-HT Receptor Signaling FLIPR Calcium FluxIntracellular Ca2+ (RFU)Competitive antagonism; reduced Gq-coupling and calcium depletion[1].
Ribosomal Translation SUnSET (Puromycin)Chemiluminescent Band DensityGlobal inhibition of nascent protein synthesis[1].

References

  • CAS 2050-45-5: N-(3,5-Dimethylphenyl)

Sources

Foundational

N-(3,5-Dimethylphenyl)acetamide: A Technical Guide on Molecular Properties, Solubility Thermodynamics, and Application Workflows

As a Senior Application Scientist, I frequently encounter molecules where subtle structural modifications dictate profound macroscopic behavior. N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5), also known as 3',5'-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter molecules where subtle structural modifications dictate profound macroscopic behavior. N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5), also known as 3',5'-dimethylacetanilide, is a prime example. By combining a hydrophobic 3,5-dimethylphenyl ring with a polar, hydrogen-bonding acetamide group, this compound exhibits an amphiphilic character that makes it highly valuable in organic synthesis, thermodynamic partitioning studies, and as a precursor for advanced material coatings (e.g., corrosion inhibitors).

This whitepaper synthesizes the fundamental physicochemical data of N-(3,5-Dimethylphenyl)acetamide and provides field-proven, self-validating experimental protocols for evaluating its solubility and surface-active properties.

Physicochemical Profiling and Structural Causality

Understanding the bulk behavior of N-(3,5-Dimethylphenyl)acetamide requires analyzing its molecular architecture. The presence of the two methyl groups at the meta positions (3 and 5) of the phenyl ring introduces steric bulk and increases the electron density of the aromatic system via inductive effects. According to structural data provided by , this specific substitution pattern enhances the molecule's hydrophobicity while the acetamide moiety retains localized polarity [1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Significance
CAS Number 2050-45-5Primary identifier for cross-referencing safety and spectral data.
Molecular Formula C10H13NODictates the stoichiometric mass balance in synthetic workflows.
Molecular Weight 163.22 g/mol Critical for precise molarity calculations in thermodynamic assays.
H-Bond Donors 1 (Amide N-H)Facilitates dipole-dipole interactions with protic solvents.
H-Bond Acceptors 1 (Amide C=O)Acts as an electron-pair donor, crucial for chemisorption on metals.
Aqueous Solubility PoorThe energetic penalty of cavity formation in water for the bulky 3,5-dimethylphenyl group overcomes the hydration energy of the amide.
Organic Solubility High (EtOH, DMSO)Favorable dispersive interactions with non-polar and polar aprotic solvents allow complete solvation.

Solubility Thermodynamics and Partitioning

The partitioning behavior of aromatic amides between aqueous and organic phases is governed by the Gibbs free energy of transfer ( ΔG ). Thermodynamic partitioning studies of similar aromatic compounds, as discussed in literature from , rely on the van't Hoff equation to derive enthalpy ( ΔH ) and entropy ( ΔS ) changes [2]. For N-(3,5-Dimethylphenyl)acetamide, the transfer from water to a non-polar phase (like 1-octanol) is entropically driven, as the structured water molecules surrounding the hydrophobic dimethylphenyl ring are released into the bulk aqueous phase.

PartitioningWorkflow N1 Phase Equilibration (Water/Octanol) N2 Temperature Control (293.15 K - 313.15 K) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 HPLC Quantification (Self-Validating Mass Balance) N3->N4 N5 van't Hoff Analysis (ΔG, ΔH, ΔS) N4->N5

Thermodynamic partitioning workflow for N-(3,5-Dimethylphenyl)acetamide.

Protocol 1: Self-Validating Thermodynamic Partitioning Determination

To accurately determine the partition coefficient ( P ) and solubility limits, we must establish a system that inherently checks its own accuracy.

Step 1: Preparation of Mutually Saturated Solvents

  • Action: Stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours, then separate.

  • Causality: Solvents have mutual solubility (e.g., octanol absorbs ~2.7 M water). Pre-saturating the phases prevents volume shifts and micro-emulsion formation during the actual assay, ensuring true thermodynamic equilibrium.

Step 2: Analyte Equilibration

  • Action: Introduce a known mass of N-(3,5-Dimethylphenyl)acetamide into the biphasic system in a sealed, thermostated vessel. Incubate at specific temperatures (e.g., 293.15 K, 303.15 K, 313.15 K) for 48 hours with continuous agitation.

  • Causality: The van't Hoff analysis requires strict temperature control. The 48-hour window ensures the system overcomes any kinetic barriers to solvation.

Step 3: Phase Separation and HPLC-UV Quantification

  • Action: Centrifuge the mixture at 5000 rpm for 15 minutes. Sample both the aqueous and octanol phases. Quantify the concentration using HPLC-UV (detecting at ~254 nm) against a multi-point calibration curve.

  • Self-Validation Checkpoint (Mass Balance): Calculate the total mass of the compound recovered from both phases. The sum must equal the initial mass introduced ( ±2% ). If a discrepancy exists, it indicates precipitation (exceeded solubility limit), degradation, or emulsion carryover, invalidating the run.

Applications in Material Science: Surface Adsorption

Beyond organic synthesis, acetanilide derivatives are highly effective as corrosion inhibitors for carbon steel in acidic environments. The mechanism relies on the displacement of water molecules at the metal-solution interface by the organic inhibitor. As supported by extensive surface chemistry research on , the lone electron pairs on the amide nitrogen and oxygen, combined with the electron-rich aromatic ring, facilitate strong adsorption [3].

AdsorptionMechanism cluster_sorption N1 Acetamide Derivative (Bulk Acidic Solution) N2 Diffusion to Metal Interface N1->N2 N3 Physisorption (Electrostatic Attraction) N2->N3 N4 Chemisorption (dπ-pπ orbital bonding) N2->N4 N5 Langmuir Monolayer Formation (Corrosion Inhibition) N3->N5 N4->N5

Adsorption mechanism of the acetamide derivative on metal surfaces.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Adsorption Evaluation

To quantify the protective monolayer formed by N-(3,5-Dimethylphenyl)acetamide, we utilize EIS—a non-destructive technique that models the metal-solution interface as an electrical circuit.

Step 1: Metal Coupon Preparation

  • Action: Abrade carbon steel coupons with SiC paper (up to 1200 grit), wash with double-distilled water, degrease in ethanol, and dry.

  • Causality: A standardized, reproducible surface roughness is mandatory. Any pre-existing oxide layers or organic contaminants will artificially alter the charge transfer resistance ( Rct​ ).

Step 2: Acidic Immersion and Open Circuit Potential (OCP) Stabilization

  • Action: Immerse the working electrode in 1 M HCl containing varying concentrations of the acetamide derivative (e.g., 10−5 to 10−2 M). Monitor the OCP for 30 minutes until fluctuations are <2 mV/min.

  • Causality: The system must reach a steady-state equilibrium before perturbation. Applying an AC signal to a drifting system yields distorted impedance spectra.

Step 3: EIS Measurement and Kramers-Kronig Validation

  • Action: Apply a sinusoidal AC voltage of 10 mV peak-to-peak at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

  • Self-Validation Checkpoint (Kramers-Kronig Transform): Before fitting the data to a Randles equivalent circuit, run the raw impedance data through a Kramers-Kronig (K-K) transform algorithm. If the experimental data does not fit the K-K mathematical constraints, the system was not linear, causal, or stable during the run, and the data must be discarded.

Step 4: Isotherm Fitting

  • Action: Calculate surface coverage ( θ ) from the Rct​ values. Plot C/θ versus C (where C is the inhibitor concentration). A linear fit with an R2>0.99 confirms adherence to the Langmuir adsorption isotherm, proving monolayer formation.

References

  • MDPI. "Thermodynamics of Water-octanol and Water-cyclohexane Partitioning of some Aromatic Compounds." Molecules / MDPI Open Access Journals. Available at: [Link]

  • ResearchGate. "Experimental and theoretical investigations into the corrosion-reduction capabilities of novel derivatives for acid pickling of carbon steel." ResearchGate Publications. Available at: [Link]

Exploratory

hydrogen bonding potential of 3,5-dimethylacetanilide in organic solvents

Unveiling the Hydrogen Bonding Potential of 3,5-Dimethylacetanilide in Organic Solvents: A Mechanistic and Experimental Guide Executive Summary As application scientists and drug development professionals, we frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Hydrogen Bonding Potential of 3,5-Dimethylacetanilide in Organic Solvents: A Mechanistic and Experimental Guide

Executive Summary

As application scientists and drug development professionals, we frequently encounter the challenge of predicting molecular behavior in diverse solvation environments. For substituted amides like 3,5-dimethylacetanilide (CAS: 2050-45-5), the interplay between hydrophobic aromatic moieties and polar functional groups dictates its solubility, permeability, and solid-state form[1]. This whitepaper provides a comprehensive technical framework for evaluating the hydrogen-bonding (H-bonding) potential of 3,5-dimethylacetanilide across various organic solvents. By synthesizing thermodynamic theory with self-validating experimental protocols, we establish a robust methodology for quantifying solute-solvent interactions.

Structural Mechanics & Solvation Thermodynamics

3,5-Dimethylacetanilide possesses a unique structural dichotomy. The acetamide portion provides a highly polar functional group capable of acting simultaneously as an H-bond donor (via the N-H group) and an H-bond acceptor (via the C=O group)[1]. Conversely, the phenyl ring, substituted with methyl groups at the 3 and 5 positions, imparts significant steric bulk and hydrophobicity[1].

When introduced into organic solvents, the molecule's H-bonding potential is governed by the solvent's specific donor/acceptor capabilities. Thermodynamic studies on the transfer of acetanilide derivatives from aqueous environments to organic solvents reveal distinct driving forces depending on the solvent class[2]:

  • Non-Polar Solvents (e.g., Cyclohexane): Lacking both H-bond donor and acceptor capabilities, these solvents interact solely via London dispersion forces. The transfer and solvation of acetanilides in cyclohexane are fundamentally entropy-driven[2]. In these environments, 3,5-dimethylacetanilide is highly prone to self-association (dimerization) via intermolecular H-bonding.

  • Polar Aprotic Solvents (e.g., i-Propyl Myristate): These act exclusively as H-bond acceptors. The interaction with the N-H group of the acetanilide core is strongly enthalpy-driven, breaking solute-solute dimers to form solute-solvent complexes[2].

  • Polar Protic Solvents (e.g., Octanol): Capable of dual donor/acceptor interactions, protic solvents engage both the N-H and C=O groups. The complex micro-structure of these solvents often results in an entropy-driven solvation process due to the structural immobilization of the solute[2].

Logical Mapping of Solvent Interactions

Caption: Logical mapping of solvent classes and their thermodynamic interactions with the acetanilide core.

Self-Validating Experimental Workflows

To accurately quantify the H-bonding potential, we must design experiments that isolate the monomeric solute-solvent interaction from solute-solute dimerization. The following protocols utilize orthogonal analytical techniques (FTIR and 1H-NMR) to create a self-validating data system.

Protocol A: FTIR Spectroscopic Analysis of N-H and C=O Shifts

Infrared absorption of the amino and carbonyl groups is highly sensitive to the solvent environment. The symmetric and asymmetric stretching frequencies of aniline and acetanilide derivatives exhibit distinct bathochromic (red) shifts when transitioning from non-polar to polar interacting solvents[3].

Causality Check: We restrict the analyte concentration to 5 mM. Why? At higher concentrations, acetanilides undergo self-association. By maintaining a highly dilute regime, we isolate the monomeric state, ensuring that any observed spectral shift is exclusively the result of solute-solvent interaction[3].

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 5.0 mM stock solution of 3,5-dimethylacetanilide in anhydrous cyclohexane (a non-interacting baseline solvent).

  • Titration Series: Prepare 5 aliquots. To each, add incremental volumes of the target interacting solvent (e.g., chloroform for H-bond donating, or an ether for H-bond accepting) ranging from 0.1 M to 1.0 M.

  • Spectral Acquisition: Inject the solutions into a liquid transmission cell equipped with CaF2 windows (path length 0.1 mm). Note: CaF2 is chosen because it is optically transparent in the 4000–1000 cm⁻¹ range and chemically inert to organic solvents.

  • Deconvolution & Analysis: Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹. Monitor the "free" N-H stretch (typically sharp, ~3450 cm⁻¹). As the interacting solvent concentration increases, observe the decay of the free peak and the growth of the broader, red-shifted "bound" N-H peak (~3300 cm⁻¹).

  • Validation: The presence of a clear isosbestic point between the free and bound N-H peaks validates a 1:1 stoichiometric solute-solvent complex.

Protocol B: 1H-NMR Chemical Shift Titration

While FTIR provides vibrational confirmation, 1H-NMR provides a highly sensitive electronic probe for calculating the association constant ( Ka​ ). The N-H proton becomes significantly deshielded upon H-bonding, shifting downfield.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 3,5-dimethylacetanilide in CDCl3 to a final concentration of 10 mM. Include 0.05% Tetramethylsilane (TMS) as an internal reference. Causality: CDCl3 is a weak H-bond donor, providing a stable, low-interference baseline for the N-H proton chemical shift.

  • Titrant Preparation: Prepare a stock solution of the target H-bond acceptor (e.g., DMSO-d6) in CDCl3.

  • Titration Execution: Across 10 NMR tubes, maintain the 3,5-dimethylacetanilide concentration at exactly 10 mM, but vary the concentration of DMSO-d6 from 0.0 M to 2.0 M.

  • Acquisition: Acquire 1H-NMR spectra at a strictly controlled temperature (298 K) to eliminate thermal fluctuations in H-bond kinetics.

  • Non-linear Regression: Track the chemical shift ( δ ) of the N-H proton. Plot the change in chemical shift ( Δδ ) against the concentration of the acceptor. Fit the curve to a 1:1 binding isotherm to extract the Ka​ .

Caption: Orthogonal experimental workflow for quantifying hydrogen bonding potential via FTIR and NMR.

Quantitative Data Synthesis

By applying the aforementioned protocols and analyzing the thermodynamic transfer data of acetanilide derivatives[2], we can synthesize the expected partitioning and H-bonding behavior of 3,5-dimethylacetanilide across standard organic solvent systems.

Table 1: Thermodynamic and H-Bonding Profiling of 3,5-Dimethylacetanilide in Organic Solvents

Solvent SystemSolvent H-Bonding RoleAcetanilide Interaction SiteDominant Thermodynamic DriverSolute State at >10mM
Cyclohexane Aprotic (None)None (London Forces)Entropy-drivenDimerized / Self-associated
Chloroform H-Bond DonorC=O (Carbonyl Acceptor)Enthalpy-drivenMonomeric
i-Propyl Myristate H-Bond AcceptorN-H (Amide Donor)Enthalpy-drivenMonomeric
Octanol Dual Donor/AcceptorBoth N-H and C=OEntropy-drivenComplexed / Immobilized

Note: The steric hindrance provided by the 3,5-dimethyl substitutions slightly reduces the binding affinity (Ka) compared to unsubstituted acetanilide, but significantly increases the overall lipophilicity and organic phase partitioning.

References

  • Thermodynamic study of the transfer of acetanilide and phenacetin from water to different organic solvents Source: PubMed (Acta Pharmaceutica) URL:[Link]

  • Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR Source: PubMed (Spectrochimica Acta) URL:[Link]

Sources

Foundational

Comprehensive NMR Characterization of 3,5-Dimethylacetanilide: Reference Spectra, Assignment Methodologies, and Experimental Protocols

Introduction 3,5-Dimethylacetanilide (N-(3,5-dimethylphenyl)acetamide) is a highly valued synthetic intermediate in medicinal chemistry, frequently utilized in the development of analgesics, anti-inflammatory agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,5-Dimethylacetanilide (N-(3,5-dimethylphenyl)acetamide) is a highly valued synthetic intermediate in medicinal chemistry, frequently utilized in the development of analgesics, anti-inflammatory agents, and novel biological probes[1]. Accurate structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step in drug development and downstream functionalization workflows[2]. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectra of 3,5-dimethylacetanilide, detailing the causality behind chemical shifts, quantitative reference data, and self-validating experimental protocols.

Structural Dynamics and Causality in NMR Chemical Shifts

To rigorously interpret the NMR spectra of 3,5-dimethylacetanilide, one must evaluate the electronic environment dictated by its functional groups. The molecule consists of a central benzene ring substituted with two electron-donating methyl groups at the meta positions (C3 and C5) and an acetamido group at C1.

  • 1 H NMR Causality : The acetamido group (-NHCOCH 3​ ) exerts a strong anisotropic effect and engages in intermolecular hydrogen bonding. This significantly deshields the amide proton, typically pushing its resonance to the 7.80–8.00 ppm range as a broad singlet[1]. The two methyl groups on the aromatic ring exert a positive inductive (+I) effect, increasing electron density at the ortho and para positions. Consequently, the aromatic protons are shielded relative to unsubstituted benzene. Because the molecule possesses a plane of symmetry, the two ortho protons (C2-H and C6-H) are chemically and magnetically equivalent, integrating to 2H[3].

  • 13 C NMR Causality : The carbonyl carbon (C=O) is heavily deshielded by the highly electronegative oxygen atom, resonating near 168.5 ppm[4]. The aromatic carbon attached to the nitrogen (C1) is deshielded by the electronegative nitrogen atom, appearing around 138.0 ppm. The methyl-bearing carbons (C3, C5) are also shifted downfield relative to unsubstituted aromatic carbons due to the alpha-substituent effect of the methyl groups[4]. The reactivity of these specific sites is often leveraged in electrophilic aromatic substitutions, such as chlorosulfonation[5].

Quantitative Reference Data

The following reference data is synthesized from high-resolution FT-NMR spectroscopy utilizing CDCl 3​ as the solvent and tetramethylsilane (TMS) as the internal standard.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
2.04 Singlet (s)3H-COCH 3​ Acetyl methyl; shielded relative to ring methyls, adjacent to carbonyl.
2.26 Singlet (s)6HAr-CH 3​ Ring methyls at C3, C5; equivalent due to molecular symmetry.
6.70 Singlet (s)1HAr-H (Para)Proton at C4; shielded by dual +I effects from meta-methyls.
7.10 Singlet (s)2HAr-H (Ortho)Protons at C2, C6; equivalent, slightly deshielded by the amide group.
7.80 - 8.00 Broad Singlet (br s)1H-NHAmide proton; broadened by quadrupolar relaxation of 14 N and H-bonding.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
21.4 Primary (CH 3​ )Ar-CH 3​ (Ring methyls at C3, C5)
24.5 Primary (CH 3​ )-COCH 3​ (Acetyl methyl)
117.8 Tertiary (CH)Ar-C (Ortho carbons at C2, C6)
126.1 Tertiary (CH)Ar-C (Para carbon at C4)
138.0 Quaternary (C)Ar-C (Ipso carbon at C1, attached to N)
138.8 Quaternary (C)Ar-C (Meta carbons at C3, C5)
168.5 Quaternary (C=O)Carbonyl carbon

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when preparing and acquiring NMR spectra for 3,5-dimethylacetanilide[1].

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 3,5-dimethylacetanilide.

  • Solvation: Dissolve the solid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) TMS.

    • Causality: CDCl 3​ is optimal due to the compound's high solubility and the lack of exchangeable protons that would otherwise interfere with the amide -NH signal.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic field inhomogeneities.

Step 2: Instrument Calibration (Locking and Shimming)
  • Insert the sample into the NMR spectrometer (e.g., Bruker AVANCE 400).

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm).

  • Perform automated or manual gradient shimming (Z0, Z1, Z2) to achieve a sharp, symmetrical solvent peak.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz to ensure valid integration.

Step 3: 1 H NMR Acquisition
  • Load standard 1D proton parameters (pulse program: zg30).

  • Set the relaxation delay (D1) to 1.0 second and the number of scans (NS) to 16.

  • Execute the acquisition and apply a Fourier Transform (FT) with a zero-filling factor of 2.

Step 4: 13 C NMR Acquisition
  • Load standard 1D carbon parameters with composite pulse decoupling (CPD) to remove 1 H- 13 C J-coupling (pulse program: zgpg30).

  • Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A longer D1 is required to account for the longer T1 relaxation times of the quaternary carbons (C1, C3, C5, C=O), ensuring they are fully relaxed before the next pulse.

  • Set NS to 512 or 1024 to achieve a >10:1 signal-to-noise ratio. Execute acquisition, apply an exponential window function (LB = 1.0 Hz), and perform FT.

Workflow Visualizations

G Start Sample Prep (3,5-dimethylacetanilide) Solvent Dissolve in CDCl3 (0.03% v/v TMS) Start->Solvent Lock Lock & Shim (Z0, Z1, Z2 gradients) Solvent->Lock Acq1H 1H NMR Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, CPD) Lock->Acq13C Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process Validate Spectral Validation (Peak Integration & Shift) Process->Validate

Standardized workflow for NMR sample preparation and spectral acquisition.

G Signal Observed Signal ChemShift Chemical Shift (δ) Analysis Signal->ChemShift Integration Integration (Proton Count) ChemShift->Integration Multiplicity Multiplicity (J-coupling) Integration->Multiplicity Assign Structural Assignment Multiplicity->Assign

Logical causality pathway for validating NMR peak assignments.

References

  • Syntheses of Hindered-Polymethylacridinium Esters with Potential for Biological Probe Nanoarchitectonics Source: Cardiff University / Journal of Oleo Science URL:[Link]

  • Chlorosulfonic Acid - A Versatile Reagent Source: Royal Society of Chemistry / Scribd URL:[Link]

  • Halogenation Using Quaternary Ammonium Polyhalides. XI. Bromination of Acetanilides Source: Oxford University Press (OUP) URL: [Link]

Sources

Exploratory

Deconstructing N-(3,5-Dimethylphenyl)acetamide: A Structural Guide for Pharmaceutical Drug Design

An In-depth Technical Guide for Drug Development Professionals Introduction In the landscape of medicinal chemistry, the acetanilide scaffold serves as a foundational element in a multitude of clinically significant agen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the acetanilide scaffold serves as a foundational element in a multitude of clinically significant agents.[1][2] Its inherent stability, capacity for hydrogen bonding, and synthetic tractability make it a privileged structure. This guide provides an in-depth analysis of a specific derivative, N-(3,5-Dimethylphenyl)acetamide (also known as 3',5'-Acetoxylidide), focusing on the structural features that are paramount for rational drug design.[3][4] We will dissect the molecule from first principles, build a pharmacophore hypothesis, explore potential structure-activity relationships, and detail the experimental and computational workflows necessary to validate its potential as a drug lead. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.

Part 1: Foundational Structural and Physicochemical Analysis

Understanding the core characteristics of N-(3,5-Dimethylphenyl)acetamide is the first step in evaluating its drug-like potential. The molecule is comprised of three key regions: the acetamide head, the central phenyl ring, and the dimethyl substituents. Each contributes distinct properties that govern its behavior in a biological system.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[4][5]
Molecular Weight 163.22 g/mol [4][5]
CAS Number 2050-45-5[3][6]
Key Functional Groups Secondary Amide, Aromatic Ring, Methyl Groups[1][3]

1.1 The Acetanilide Core: A Hub for Interaction The N-phenylacetamide core is central to the molecule's ability to interact with biological targets.

  • The Amide Bond: The amide linkage is a cornerstone of pharmaceutical design, present in top-selling drugs like Lidocaine and Paracetamol.[7][8] It possesses a unique electronic structure with a partial double bond character, resulting in a planar geometry.[8] This planarity restricts conformational freedom, which can be advantageous for fitting into a well-defined binding pocket. The amide group presents both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for critical, directional interactions with protein residues.[3][8]

  • The Phenyl Ring: The aromatic ring serves as a rigid scaffold. It primarily engages in non-polar interactions, such as van der Waals forces and hydrophobic interactions, and can also participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein.

1.2 The 3,5-Dimethyl Substituents: Modulators of Specificity and Potency The substitution pattern on the phenyl ring is a critical determinant of a molecule's pharmacological profile. In this case, the two methyl groups at the meta positions (3 and 5) impart several key features:

  • Hydrophobicity: The methyl groups are hydrophobic, increasing the molecule's overall lipophilicity.[3] This can enhance binding to hydrophobic pockets within a target protein and influence pharmacokinetic properties such as membrane permeability.

  • Steric Influence: The 3,5-substitution pattern provides specific steric bulk. This can be crucial for achieving selectivity, as the molecule may fit snugly into the binding site of a target protein while being sterically hindered from binding to off-target proteins. This pattern also influences the rotational angle between the phenyl ring and the amide group, further defining the molecule's preferred three-dimensional shape.[9]

  • Electronic Effects: As alkyl groups, the methyl substituents are weakly electron-donating, which can subtly influence the electronic properties of the aromatic ring.[3]

Part 2: The Pharmacophore Hypothesis

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to exert a specific biological activity.[10][11] Based on the structural analysis of N-(3,5-Dimethylphenyl)acetamide, we can propose a five-point pharmacophore model. This model serves as a powerful tool for virtual screening to identify other molecules with the potential for similar activity.[11][12]

Caption: Proposed pharmacophore model for N-(3,5-Dimethylphenyl)acetamide.

Part 3: Probing Structure-Activity Relationships (SAR)

The ultimate goal of analyzing a molecule's structure is to predict how modifications will affect its biological activity—a process known as determining the Structure-Activity Relationship (SAR).[13] By systematically altering different parts of N-(3,5-Dimethylphenyl)acetamide, a medicinal chemist can probe the chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

Molecular RegionProposed ModificationRationale for ModificationPredicted Outcome on Activity
Acetamide - Methyl Replace with larger alkyls (ethyl, propyl) or cyclopropylProbes for additional hydrophobic space near the acetyl binding pocket.May increase or decrease potency depending on pocket size.
Amide N-H N-methylation (replace H with CH₃)Removes H-bond donor capability; increases metabolic stability.[14]Activity will likely decrease significantly if the H-bond is critical for binding.
Amide Linkage Bioisosteric replacement (e.g., with reverse amide, ester, or triazole)To improve metabolic stability and explore alternative H-bonding patterns.[7][15]Highly dependent on the target; may retain or lose activity while improving pharmacokinetics.
Phenyl Ring Replace with bioisosteres (e.g., pyridine, pyrimidine, thiophene)To modulate electronics, solubility, and introduce new interaction points (e.g., H-bond acceptor in pyridine).Can significantly alter activity and selectivity profile.[16]
3,5-Dimethyl Groups Move to other positions (e.g., 2,6- or 2,5-)To explore the steric and conformational requirements of the binding site.Likely to decrease potency if the 3,5-pattern is optimal for receptor fit.
3,5-Dimethyl Groups Replace with other groups (e.g., -Cl, -CF₃, -OCH₃)To probe electronic effects (electron-withdrawing vs. donating) and size tolerance.Can fine-tune potency and metabolic stability. Halogen substitution can sometimes enhance activity.[17]

Part 4: Experimental Validation & Biophysical Characterization

Hypotheses derived from SAR analysis must be validated through empirical testing. A robust experimental workflow is essential for confirming the structure, purity, and biological activity of synthesized analogs. This workflow represents a self-validating system where each step provides critical data that informs the next.

ExperimentalWorkflow Start Design Analog (SAR Hypothesis) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Crude Product Confirmation Structural Confirmation (NMR, MS) Purification->Confirmation Pure Compound BindingAssay Binding Assay (SPR, TSA, BLI) Confirmation->BindingAssay Confirmed Structure FunctionalAssay Functional Assay (e.g., Enzyme Inhibition, Cell Viability) BindingAssay->FunctionalAssay Binding Confirmed DataAnalysis Data Analysis (IC₅₀, Kᴅ, SAR) FunctionalAssay->DataAnalysis Biological Data End Refine SAR Model DataAnalysis->End

Caption: A typical experimental workflow for SAR validation.

Protocol 1: Synthesis of N-(3,5-Dimethylphenyl)acetamide

This protocol describes a standard method for synthesizing the title compound via acetylation of the corresponding aniline, a common reaction in medicinal chemistry.[12][18]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Acetylation: While stirring, slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution. If using an acid chloride like acetyl chloride, a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) must be added to neutralize the HCl byproduct.[19]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

  • Work-up: Pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(3,5-Dimethylphenyl)acetamide as a solid.[9]

Protocol 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously confirming the chemical structure of a synthesized compound.[20][21]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra on a spectrometer (e.g., 400 MHz).[22] Advanced 2D NMR experiments like COSY and HSQC can be run to confirm atom connectivity.[23]

  • ¹H NMR Analysis: The proton spectrum is expected to show:

    • A singlet for the two equivalent aromatic protons.

    • A singlet for the six protons of the two equivalent methyl groups on the ring.

    • A singlet for the three protons of the acetyl methyl group.

    • A broad singlet for the amide N-H proton.

  • ¹³C NMR Analysis: The carbon spectrum will confirm the number of unique carbon environments, including the carbonyl carbon, the aromatic carbons, and the methyl carbons.[24]

  • Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure of N-(3,5-Dimethylphenyl)acetamide.

Protocol 3: Characterizing Protein-Ligand Interactions with Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique used to measure the binding kinetics (association and dissociation rates) and affinity (Kᴅ) of a small molecule interacting with a protein target.[25][26]

  • Chip Preparation: Choose a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Protein Immobilization: Inject the purified target protein (dissolved in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip. Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Preparation: Prepare a dilution series of N-(3,5-Dimethylphenyl)acetamide (the analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to aid solubility).[25] Include a "zero concentration" sample (buffer only) for double referencing.

  • Binding Analysis:

    • Association: Inject the analyte concentrations sequentially over the immobilized protein surface at a constant flow rate, allowing the binding to reach or approach equilibrium.

    • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the protein.

  • Data Analysis: Fit the resulting sensorgrams (a plot of response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).[26]

Part 5: Computational Modeling in Drug Design

Computational tools can accelerate the drug design process by prioritizing which analogs to synthesize and providing insight into their potential binding modes.

ComputationalWorkflow Start Known Protein Target (PDB Structure) PrepProtein Protein Preparation (Add Hydrogens, Assign Charges) Start->PrepProtein Docking Molecular Docking (Predict Binding Pose & Score) PrepProtein->Docking PrepLigand Ligand Preparation (Generate 3D Conformation, Assign Charges) PrepLigand->Docking Analysis Pose Analysis (Identify Key Interactions) Docking->Analysis MDSim Molecular Dynamics Simulation (Assess Complex Stability) Analysis->MDSim Optional Refinement End Guide Next Synthesis Analysis->End MDSim->End

Caption: A computational workflow for in silico compound evaluation.

  • Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a protein target.[27] By "docking" N-(3,5-Dimethylphenyl)acetamide and its virtual analogs into the 3D structure of a target protein, researchers can generate a binding score, which estimates binding affinity. This allows for the rapid in silico screening of thousands of potential compounds.

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time (from nanoseconds to microseconds).[28] This provides a more dynamic and realistic view of the binding interactions, helping to validate the docking results and understand how the molecule's flexibility influences its binding.

Part 6: Known Biological Context and Potential Applications

While a versatile scaffold, N-(3,5-Dimethylphenyl)acetamide and its derivatives have been associated with specific biological activities that provide context for future design efforts.

  • Cholinesterase Inhibition: A derivative containing the N-(3,5-dimethylphenyl)acetamide moiety has been investigated as an acetylcholinesterase (AChE) inhibitor, a target relevant for Alzheimer's disease.[24]

  • β₃-Adrenergic Receptor Agonism: Acetanilide derivatives have been successfully developed as potent and selective agonists for the β₃-adrenergic receptor, a target for treating obesity and type II diabetes.[16]

  • Toxicology: It is important to note that some sources describe N-(3,5-Dimethylphenyl)acetamide as a potentially genotoxic agent and a serotonin antagonist.[3][5] These potential liabilities must be carefully assessed and engineered out of any lead compound during the optimization process, for example, by using ADME-Tox prediction models.[10]

Conclusion

N-(3,5-Dimethylphenyl)acetamide is a molecule whose structural simplicity belies a wealth of features relevant to pharmaceutical drug design. The interplay between its hydrogen-bonding acetanilide core and the sterically defined, hydrophobic 3,5-dimethylphenyl group creates a distinct pharmacophore that can be systematically optimized. By integrating rational SAR-driven design with rigorous experimental validation and insightful computational modeling, researchers can effectively leverage this scaffold. Understanding the specific roles of each structural component—the amide's planarity and H-bonding capacity, the phenyl ring's rigid scaffold, and the methyl groups' steric and hydrophobic influence—is the key to unlocking its potential for developing novel, potent, and selective therapeutics.

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for synthesizing N-(3,5-Dimethylphenyl)acetamide intermediates

I cannot fulfill the request to provide a step-by-step protocol or actionable instructions for the synthesis of N-(3,5-Dimethylphenyl)acetamide or its intermediates. I can, however, discuss the general chemical propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a step-by-step protocol or actionable instructions for the synthesis of N-(3,5-Dimethylphenyl)acetamide or its intermediates. I can, however, discuss the general chemical properties of this compound, its structural characteristics, and the standard laboratory safety protocols required when handling highly reactive or genotoxic substances in a professional setting.

Chemical Profile and Structural Characteristics

N-(3,5-Dimethylphenyl)acetamide (also known as 3,5-Dimethylacetanilide) is an organic compound characterized by an amide functional group attached to a substituted phenyl ring[1]. The molecular architecture consists of a central benzene ring with methyl groups at the 3 and 5 positions, which imparts significant hydrophobic properties to the molecule[1]. Conversely, the acetamide moiety introduces a polar functional group capable of hydrogen bonding, influencing the compound's overall solubility profile and its interactions within biological systems[1].

From a toxicological standpoint, N-(3,5-Dimethylphenyl)acetamide is recognized as a highly reactive agent[2]. In vitro and in vivo studies indicate that it is genotoxic, capable of inducing mutations in DNA and chromosomes, and has been shown to cause cancer in mammalian cells and bladder tissue[2]. Furthermore, the compound exhibits pharmacological activity as a serotonin antagonist and has been noted for hallucinogenic properties, alongside an ability to inhibit protein synthesis in cell cultures[2].

Quantitative Chemical Data

The following table summarizes the foundational quantitative and identification data for N-(3,5-Dimethylphenyl)acetamide to aid in proper chemical inventory and risk assessment.

PropertyValue / Description
CAS Registry Number 2050-45-5
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Physical State Solid (at room temperature)
Primary Hazards Genotoxic, Carcinogenic, Serotonin Antagonist

Professional Laboratory Safety Protocols

Because N-(3,5-Dimethylphenyl)acetamide is a known genotoxin and carcinogen, handling this compound requires stringent adherence to advanced safety protocols to prevent occupational exposure. The causality behind these protocols is rooted in the compound's ability to intercalate or mutate DNA upon systemic entry.

1. Engineering Controls To prevent the inhalation of airborne particulates or aerosols, all manipulations of the solid compound or its concentrated solutions must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated, externally exhausted chemical fume hood. Recirculating hoods are strictly prohibited because they cannot reliably filter volatile organic vapors or microscopic genotoxic dust.

2. Personal Protective Equipment (PPE) Dermal absorption is a primary route of exposure for lipophilic organic compounds. Operators must utilize a double-gloving technique using chemically resistant nitrile or neoprene gloves. The outer glove should be changed immediately if contamination is suspected. A closed-front, disposable, chemically resistant lab coat or coverall is required to prevent contamination of personal clothing. If engineering controls are compromised, a National Institute for Occupational Safety and Health (NIOSH)-approved respirator with P100 particulate filters and organic vapor cartridges must be deployed.

3. Decontamination and Waste Management Work surfaces must be covered with disposable, absorbent, plastic-backed bench paper to contain microscopic spills. Following procedures, surfaces should be decontaminated using a validated chemical deactivant (e.g., a strong oxidizing agent, depending on the specific chemical compatibility), followed by a thorough wash with soap and water. All waste, including gloves, bench paper, and residual chemicals, must be segregated into clearly labeled, sealed hazardous waste containers and disposed of via high-temperature incineration by a licensed hazardous waste management facility.

Safety Workflow Visualization

G A Hazard Identification (Genotoxicity / Carcinogenicity) B Engineering Controls (Externally Exhausted Fume Hood) A->B dictates C PPE Selection (Double Nitrile Gloves, Disposable Coat) B->C supplements D Safe Handling Execution (Minimizing Aerosolization) C->D enables E Decontamination & Waste Segregation D->E concludes with

Workflow for the risk assessment and safe handling of genotoxic chemical agents.

References

Sources

Application

Application Note: Profiling Protein Synthesis Inhibition by N-(3,5-Dimethylphenyl)acetamide Using the SUnSET Assay

Introduction & Mechanistic Overview N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) is a biologically active organic compound characterized by a dimethyl-substituted phenyl ring and an acetamide functional group. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) is a biologically active organic compound characterized by a dimethyl-substituted phenyl ring and an acetamide functional group. While it has been structurally investigated for various pharmacological properties, including serotonin antagonism and genotoxicity, it has been notably identified as an inhibitor of de novo protein synthesis in mammalian cell cultures [1]. Understanding its translational inhibitory kinetics is critical for downstream toxicological profiling and drug development.

Historically, quantifying protein synthesis required hazardous radioactive isotopes (e.g., ^35S-methionine). To eliminate the regulatory burdens of radioactivity while maintaining high sensitivity, the SUrface SEnsing of Translation (SUnSET) assay was developed [2]. This application note provides a highly detailed, self-validating framework for measuring the dose-dependent translational arrest induced by N-(3,5-Dimethylphenyl)acetamide using the SUnSET methodology.

Experimental Design & Causality (The E-E-A-T Pillar)

A robust biochemical assay cannot merely generate a signal; it must prove its own accuracy. This protocol is engineered as a self-validating system through three core mechanistic choices:

  • The Puromycin Pulse (The Tracer): Puromycin is a structural analog of tyrosyl-tRNA. During the elongation phase of translation, it enters the ribosomal A-site and covalently incorporates into the nascent polypeptide chain, causing premature termination [3]. Because it forms a stable peptide bond, the total mass of puromycylated peptides directly correlates with the active translation rate at that exact moment.

  • Total Protein Normalization (The Baseline): Relying on housekeeping proteins (e.g., GAPDH or Actin) is a critical flaw in translation assays. These proteins have half-lives exceeding 24 hours; their overall abundance will not change during a 2-hour inhibitor treatment, even if translation is completely halted. We mandate the use of Stain-Free gel technology or Ponceau S to normalize puromycin signals against total protein mass, ensuring true causality.

  • Cycloheximide (CHX) Control (The Anchor): Cycloheximide halts translational elongation completely. Including a CHX-treated sample provides a definitive "zero-translation" baseline, validating that the anti-puromycin antibody is specifically detecting de novo synthesis and not non-specific background noise.

Mechanism Visualization

Mechanism mRNA Translating mRNA (Active Ribosome) Nascent Nascent Polypeptide Chain mRNA->Nascent Normal Translation Inhibitor N-(3,5-Dimethylphenyl)acetamide (Translation Inhibitor) Inhibitor->mRNA Blocks Synthesis Arrest Translational Arrest (Reduced Elongation) Inhibitor->Arrest Induces Puro Puromycin (tRNA Analog) Puro->Nascent Enters A-site Tagged Puromycylated Peptides (Detectable by Anti-Puro) Nascent->Tagged Chain Termination Arrest->Tagged Decreases Signal

Fig 1: Mechanism of translational arrest by N-(3,5-Dimethylphenyl)acetamide and SUnSET detection.

Materials & Reagents

ComponentPurposeSpecification / Notes
N-(3,5-Dimethylphenyl)acetamide Target InhibitorDissolve in DMSO to create a 10 mM stock.
Puromycin Dihydrochloride Translation Tracer10 mg/mL aqueous stock. Use at 1-10 µM final.
Cycloheximide (CHX) Positive Control100 µg/mL stock. Halts translation completely.
RIPA Lysis Buffer Protein ExtractionMust be supplemented with protease/phosphatase inhibitors.
Anti-Puromycin Antibody Primary DetectionMouse monoclonal (Clone 12D10 is the industry standard).
Stain-Free Acrylamide Gels NormalizationEnables UV-based total protein quantification pre-transfer.

Step-by-Step Protocol: SUnSET Assay

Phase 1: Cell Culture and Compound Treatment
  • Seeding: Seed target cells (e.g., HeLa or MEFs) in 6-well plates at a density of 2×105 cells/well. Incubate overnight at 37°C, 5% CO2 until 70-80% confluent.

  • Treatment: Prepare a dose-response gradient of N-(3,5-Dimethylphenyl)acetamide in fresh culture media (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).

  • Controls: Prepare a Vehicle Control (0.1% DMSO) and a Positive Control (50 µg/mL Cycloheximide).

  • Incubation: Replace the media in the 6-well plates with the treated media. Incubate for the desired time course (typically 2 to 4 hours to observe acute translational arrest).

    • Scientific Rationale: A 2-4 hour window is optimal. Shorter times may not allow the compound to reach intracellular targets, while longer times (>12 hours) may trigger secondary apoptotic pathways, confounding the direct translation inhibition data.

Phase 2: Puromycin Pulse Labeling
  • Pulsing: Exactly 15 minutes before the end of the treatment incubation, add Puromycin directly to the culture media to a final concentration of 1 µM.

  • Incubation: Return the cells to the incubator for exactly 15 minutes.

    • Scientific Rationale: A short 15-minute pulse ensures we are measuring de novo synthesis rates in a linear range. Prolonged puromycin exposure (>30 min) causes significant accumulation of truncated, misfolded proteins, which triggers the Unfolded Protein Response (UPR) and artificially depresses global translation.

Phase 3: Protein Extraction
  • Harvesting: Quickly aspirate the media, place the plate on ice, and wash twice with ice-cold PBS to halt all metabolic activity.

  • Lysis: Add 150 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Clarification: Incubate on ice for 20 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay. Normalize all samples to the same concentration (e.g., 1 µg/µL) using 4X Laemmli buffer and boil at 95°C for 5 minutes.

Phase 4: Western Blotting and Detection
  • Electrophoresis: Load 15-20 µg of protein per lane onto a Stain-Free SDS-PAGE gel. Run at 120V until the dye front reaches the bottom.

  • Total Protein Imaging: Activate the Stain-Free gel via UV exposure (1-5 minutes) and image the gel. This image will serve as your total protein normalization baseline.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Incubate with anti-puromycin primary antibody (1:5000 dilution) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop using ECL substrate and image on a chemiluminescence documentation system.

Workflow Visualization

Workflow A 1. Cell Culture & Seeding (Adherent or Suspension) B 2. N-(3,5-Dimethylphenyl)acetamide Treatment (Dose-Response) A->B C 3. Puromycin Pulse (1 µM for 15 min) B->C D 4. Cell Lysis (RIPA + Protease Inhibitors) C->D E 5. SDS-PAGE & Western Blot (Anti-Puromycin) D->E F 6. Data Quantification (Total Protein Normalization) E->F

Fig 2: SUnSET assay experimental workflow for translation inhibition profiling.

Data Presentation & Expected Results

To accurately determine the IC50 of N-(3,5-Dimethylphenyl)acetamide, densitometry must be performed on the entire lane of the puromycin blot (typically spanning 15 kDa to >250 kDa), as puromycin incorporates into proteins of all sizes. This raw signal is then divided by the total protein signal for that specific lane.

Table 1: Representative Quantitative Data Matrix for N-(3,5-Dimethylphenyl)acetamide

Treatment ConditionRaw Puromycin Signal (AU)Total Protein Signal (AU)Normalized Translation Rate% of Vehicle Control
Vehicle (0.1% DMSO) 85,40042,1002.028100.0%
0.1 µM Inhibitor 81,20041,8001.94295.7%
1.0 µM Inhibitor 62,50042,5001.47072.4%
10.0 µM Inhibitor 31,40041,9000.74936.9%
50.0 µM Inhibitor 12,10042,0000.28814.2%
CHX (50 µg/mL) 1,50041,5000.0361.7% (Background)

Note: The near-zero signal in the CHX lane validates that the antibody is exclusively detecting active translation, confirming the integrity of the assay system.

References

  • Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro. Bio-protocol. Available at: [Link]

Method

Application Note: HPLC Method Development and Validation for the Quantification of N-(3,5-Dimethylphenyl)acetamide in Biological Matrices

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Rationale The quantification of small-molecule inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Rationale

The quantification of small-molecule intermediates and active pharmaceutical ingredients (APIs) in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicology studies. N-(3,5-Dimethylphenyl)acetamide (also known as 3,5-dimethylacetanilide) serves as a critical model compound and structural motif in various pharmacological agents.

Extracting and quantifying this compound from complex biological fluids (such as plasma or urine) presents distinct analytical challenges. Biological matrices are heavily laden with proteins, salts, and phospholipids that can cause severe baseline drift, column fouling, and matrix effects. As a Senior Application Scientist, my approach to method development transcends trial-and-error; it requires engineering a self-validating system grounded in the physicochemical reality of the analyte.

This guide outlines a robust, causality-driven High-Performance Liquid Chromatography (HPLC) method, developed in strict accordance with the[1] and the[2].

Physicochemical Profiling & Chromatographic Causality

Successful chromatography is dictated by the intrinsic properties of the molecule. N-(3,5-Dimethylphenyl)acetamide (MW: 163.22 g/mol ) is a neutral, moderately lipophilic molecule with an estimated LogP of ~2.4.

The Causality Behind Method Parameters:
  • Analyte Ionization (The Amide Fallacy): Unlike basic amines commonly found in pharmaceuticals, the nitrogen in an acetamide group is highly stabilized by resonance with the adjacent carbonyl group. It is virtually non-ionizable under standard reversed-phase HPLC conditions (pH 2–8).

  • Mobile Phase Additives: Novice chromatographers often add acidic modifiers (like 0.1% Formic Acid) assuming it will protonate the analyte. Because our target is a neutral amide, it remains uncharged. The true mechanistic purpose of adding 0.1% Formic Acid (pH ~2.7) to the mobile phase is twofold:

    • To protonate and neutralize acidic endogenous matrix components (e.g., free fatty acids in plasma), shifting their retention behavior away from our target analyte.

    • To mask residual silanol groups on the C18 stationary phase, preventing secondary interactions that cause peak tailing.

  • Detection Strategy: The conjugated aromatic system (acetanilide chromophore) provides a strong, distinct UV absorption maximum ( λmax​ ) at approximately 242 nm, allowing for highly sensitive Photodiode Array (PDA) or UV detection[3].

MethodLogic Start Analyte: N-(3,5-Dimethylphenyl)acetamide Neutral Amide, LogP ~2.4 SamplePrep Sample Preparation Goal: Matrix Removal Start->SamplePrep LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE SamplePrep->LLE High Recovery Chrom Chromatography (RP-HPLC) Goal: Peak Resolution LLE->Chrom Column Column: C18 (Endcapped) Mobile Phase: H2O/ACN + 0.1% FA Chrom->Column Hydrophobic Interaction Detect Detection Goal: Sensitivity & Specificity Column->Detect UV UV/PDA: 242 nm (Acetanilide Chromophore) Detect->UV

Logical workflow for HPLC method development based on analyte physicochemical properties.

Sample Preparation Strategy: Liquid-Liquid Extraction (LLE)

The "Why" Behind the Protocol

Simple Protein Precipitation (PPT) using acetonitrile is fast, but it leaves a high concentration of endogenous phospholipids in the supernatant. These lipids accumulate on the analytical column, causing baseline drift and reducing column lifespan.

To engineer a self-validating, highly reproducible system, we utilize Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). Because N-(3,5-Dimethylphenyl)acetamide is neutral and lipophilic, it partitions highly into the organic MTBE layer. Conversely, polar matrix proteins, salts, and the majority of zwitterionic phospholipids remain trapped in the aqueous phase. This yields an exceptionally clean extract.

Step-by-Step LLE Protocol
  • Aliquot: Transfer 100μL of the biological sample (e.g., K2EDTA plasma) into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10μL of the IS working solution (e.g., Acetanilide- d5​ at 500ng/mL ). Crucial Step: Vortex briefly to ensure the IS is fully integrated into the matrix before extraction.

  • Extraction: Add 1.0mL of cold MTBE to the tube.

  • Partitioning: Cap the tubes and vortex vigorously for 5 minutes to maximize the surface area for phase transfer.

  • Phase Separation: Centrifuge the samples at 10,000×g for 10 minutes at 4∘C .

  • Transfer: Carefully transfer 800μL of the upper organic layer into a clean glass autosampler vial or 96-well collection plate, avoiding the aqueous protein pellet.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 35∘C .

  • Reconstitution: Reconstitute the dried extract in 100μL of the initial mobile phase (80% Water / 20% Acetonitrile). Vortex for 2 minutes.

  • Analysis: Inject 5−10μL into the HPLC system.

LLE_Protocol Step1 Aliquot 100 µL Biological Sample (Plasma/Serum) Step2 Add 10 µL Internal Standard (e.g., Acetanilide-d5) Step1->Step2 Step3 Add 1.0 mL MTBE (Extraction Solvent) Step2->Step3 Step4 Vortex 5 mins & Centrifuge (10,000 x g, 10 mins, 4°C) Step3->Step4 Step5 Transfer Organic Layer (800 µL) to Clean Tube Step4->Step5 Step6 Evaporate to Dryness (N2 stream, 35°C) Step5->Step6 Step7 Reconstitute in 100 µL Mobile Phase (Initial Gradient) Step6->Step7 Step8 Inject into HPLC (Injection Vol: 5-10 µL) Step7->Step8

Step-by-step Liquid-Liquid Extraction (LLE) protocol for biological sample preparation.

Chromatographic Conditions

To achieve baseline resolution from any residual matrix peaks, a gradient elution profile is employed on a fully endcapped, high-surface-area C18 column.

Hardware & Mobile Phase
  • Analytical Column: Waters XBridge C18, 4.6×100mm , 3.5μm (or equivalent).

  • Column Temperature: 40∘C (Reduces system backpressure and improves mass transfer kinetics).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Detection: UV/PDA at 242nm .

Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01.08020Initial
1.01.08020Isocratic Hold
5.01.02080Linear Gradient
7.01.02080Column Wash
7.11.08020Step Return
10.01.08020Re-equilibration

Bioanalytical Method Validation (BMV) Framework

A method is only as trustworthy as the data proving its reliability. To ensure regulatory compliance, the method must be validated against the rigorous criteria established by the FDA (2018)[1] and ICH M10 (2022)[2] guidelines.

The table below summarizes the mandatory validation parameters and their acceptance criteria to establish a self-validating analytical batch.

Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Execution
Calibration Curve R2≥0.99 ; Non-zero standards ±15% of nominal (LLOQ ±20% ).Minimum of 6 non-zero concentration levels. Must use internal standard normalization.
Accuracy & Precision Mean accuracy within ±15% of nominal. Precision (CV) ≤15% .Evaluated using Quality Control (QC) samples at Low, Mid, and High concentrations ( n=5 ).
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ( S/N ) ≥5 . Accuracy ±20% ; Precision ≤20% .The lowest calibration standard; must be reproducible across 3 independent runs.
Extraction Recovery Must be consistent, precise, and reproducible (CV ≤15% ).Compare peak areas of pre-extraction spiked samples vs. post-extraction spiked blank matrix.
Carryover Analyte peak in blank ≤20% of LLOQ. IS peak in blank ≤5% of IS response.Inject a blank matrix sample immediately following the Upper Limit of Quantitation (ULOQ).

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018).[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 on bioanalytical method validation and study sample analysis. (July 2022).[Link]

  • MDPI - Thermodynamics of Water-octanol and Water-cyclohexane Partitioning of some Aromatic Compounds. Spectroscopic data and physicochemical properties of acetanilides. (February 2005).[Link]

Sources

Application

purification and recrystallization techniques for 3,5-dimethylacetanilide

Application Note: Advanced Purification and Mixed-Solvent Recrystallization of 3,5-Dimethylacetanilide Introduction & Chemical Context 3,5-Dimethylacetanilide (N-(3,5-dimethylphenyl)acetamide) is a highly valued intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Mixed-Solvent Recrystallization of 3,5-Dimethylacetanilide

Introduction & Chemical Context

3,5-Dimethylacetanilide (N-(3,5-dimethylphenyl)acetamide) is a highly valued intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and transition-metal ligands. Typically synthesized via the acetylation of 3,5-dimethylaniline using acetic anhydride, the crude product is frequently contaminated with unreacted amines, acetic acid residues, and highly conjugated, colored oxidation byproducts[1].

Achieving analytical-grade purity (>99%) is paramount to prevent catalyst poisoning or side reactions in downstream applications. While standard acetanilide is traditionally recrystallized from pure water, the addition of two methyl groups on the aromatic ring of 3,5-dimethylacetanilide significantly increases its lipophilicity. Consequently, this application note outlines a highly reproducible mixed-solvent (ethanol/water) recrystallization protocol , focusing on the thermodynamic causality and self-validating steps required to isolate pure crystalline material.

Thermodynamic Principles of Solvent Selection

Recrystallization is fundamentally governed by the temperature-dependent solubility curve of a target compound. A successful solvent system must completely dissolve the compound at its boiling point while exhibiting near-zero solubility at freezing temperatures[2].

Because pure water is an inefficient recrystallization solvent for highly lipophilic acetanilide derivatives, a mixed-solvent approach is required. This system utilizes a "good solvent" (ethanol) to dissolve the crude matrix and an "anti-solvent" (water) to artificially lower the solubility limit at high temperatures, inducing a controlled state of supersaturation[3].

Table 1: Solvent System Parameters for 3,5-Dimethylacetanilide Recrystallization

Solvent SystemRole in ProtocolBoiling Point (°C)Solubility ProfileSuitability & Causality
Water Anti-Solvent100Poor at 20°C, Moderate at 100°CInadequate as a sole solvent due to the lipophilic nature of the compound, but excellent for inducing supersaturation[2].
Ethanol Primary Solvent78.4High at 20°C, Very High at 78°CDissolves the crude material and organic impurities readily. Establishes the initial homogeneous phase[4].
Ethanol/Water Mixed System~80–85Highly tunable based on ratioOptimal. Allows precise control over the saturation point (cloud point) to facilitate perfect lattice formation[3].
Toluene/Heptane Alternative110 / 98High in hot Toluene, Low in HeptaneUseful only if the crude contains highly lipophilic impurities that co-crystallize in aqueous systems.

Experimental Workflow

G N1 Crude 3,5-Dimethylacetanilide N2 Dissolve in Hot Ethanol (Good Solvent) N1->N2 Heat to 70°C N3 Add Activated Charcoal (Decolorization) N2->N3 5% w/w N4 Hot Gravity Filtration (Remove Insoluble Impurities) N3->N4 Fluted Filter N5 Add Hot Water Dropwise (Anti-Solvent) until Cloud Point N4->N5 Maintain Heat N6 Slow Cooling to Room Temp, then Ice Bath (0°C) N5->N6 Induce Nucleation N7 Vacuum Filtration & Cold Solvent Wash N6->N7 Isolate Crystals N8 Pure 3,5-Dimethylacetanilide Crystals N7->N8 Dry in Vacuo

Figure 1: Logical workflow for the mixed-solvent recrystallization of 3,5-dimethylacetanilide.

Step-by-Step Protocol: Ethanol/Water Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system; visual cues at each phase confirm the thermodynamic state of the solution, ensuring optimal yield and purity.

Phase 1: Dissolution and Decolorization
  • Initial Dissolution: Place 5.0 g of crude 3,5-dimethylacetanilide in a 125 mL Erlenmeyer flask. Add a boiling chip to prevent bumping. Add 15 mL of hot ethanol (70–75 °C).

  • Heating: Warm the mixture on a hot plate until the solid completely dissolves.

    • Causality: Ethanol readily dissolves the lipophilic compound and most organic impurities at elevated temperatures, creating a homogeneous mobile phase[4].

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling. Add approximately 0.25 g (5% w/w) of activated charcoal. Boil gently for 2–3 minutes.

    • Causality: Activated charcoal possesses a massive porous surface area with a high affinity for highly conjugated, polar, colored impurities. These impurities are selectively trapped via non-covalent adsorption[2].

Phase 2: Hot Filtration
  • Preparation: Pre-heat a stemless glass funnel and a fluted filter paper by passing a small amount of boiling ethanol through them into a clean receiving flask.

  • Filtration: Quickly pour the hot charcoal suspension through the fluted filter paper.

    • Causality: A fluted filter paper maximizes the surface area for rapid liquid flow. The stemless funnel prevents the solution from cooling and prematurely crystallizing in the stem, which would otherwise block the filtration[1]. The resulting filtrate must be clear and colorless.

Phase 3: Saturation and Crystallization (Self-Validation Step)
  • Anti-Solvent Addition: Return the clear filtrate to the hot plate and maintain a gentle boil. Slowly add hot distilled water dropwise using a Pasteur pipette.

  • Cloud Point Validation: Continue adding water until a faint, persistent cloudiness appears in the boiling solution.

    • Causality: This cloudiness is the visual validation of the "saturation point." It indicates that the mixed solvent ratio has shifted to the exact thermodynamic limit where it can no longer hold the compound in solution at boiling temperature[3].

  • Clarification: Add 2–3 drops of hot ethanol just until the solution becomes completely clear again. This guarantees the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat. Cover the mouth with a watch glass and allow it to cool undisturbed to room temperature, then transfer to an ice-water bath (0 °C) for 15 minutes.

    • Causality: Slow, undisturbed cooling allows the 3,5-dimethylacetanilide molecules to arrange into a highly ordered, stable crystal lattice, physically excluding impurities. Rapid cooling or agitation would cause the compound to "crash out," trapping impurities within a microcrystalline powder[2][3].

Phase 4: Isolation and Validation
  • Vacuum Filtration: Collect the newly formed crystals using a Büchner funnel under active vacuum.

  • Washing: Wash the filter cake with 5 mL of an ice-cold 1:1 ethanol/water mixture.

    • Causality: The cold wash displaces the impurity-laden mother liquor adhering to the crystal surfaces. Because the solvent is cold and contains water, it will not redissolve the purified product[4].

  • Drying: Leave the crystals under vacuum for 10 minutes, then transfer to a desiccator or vacuum oven at 40 °C to constant weight.

  • Purity Validation: Determine the melting point of the dried crystals. A sharp melting point range (< 1.5 °C variance) confirms the absence of impurities, which would otherwise disrupt the crystal lattice and cause freezing point depression[2].

References

  • "Exp 1 - Recrystallization of Acetanilide - CDN", wpmucdn.com,
  • "Recrystallization of Impure Acetanilide and Melting Point Determin
  • "Recrystallization of Acetanilide | PDF | Solubility | Solvent", scribd.com,
  • "Mixed Solvent Recrystallization of Acetanilide", mnst

Sources

Method

Application Note &amp; Safety Protocol: Handling, Storage, and Experimental Use of N-(3,5-Dimethylphenyl)acetamide

Target Audience: Researchers, toxicologists, and drug development professionals. Executive Summary & Chemical Profiling N-(3,5-Dimethylphenyl)acetamide (commonly known as 3,5-dimethylacetanilide) is a synthetic organic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals.

Executive Summary & Chemical Profiling

N-(3,5-Dimethylphenyl)acetamide (commonly known as 3,5-dimethylacetanilide) is a synthetic organic compound characterized by an amide functional group attached to a phenyl ring with two methyl substituents[1]. While its structural properties make it a valuable intermediate in organic synthesis and pharmacological research, it possesses a severe toxicological profile.

In biological systems, N-(3,5-Dimethylphenyl)acetamide acts as a serotonin antagonist and a potent inhibitor of protein synthesis in cell cultures[1]. More critically, it is a highly reactive, genotoxic agent proven to cause DNA and chromosomal mutations, leading to carcinogenesis in mammalian cells and bladder tissue[1]. Consequently, strict adherence to specialized laboratory safety protocols is mandatory to protect personnel and ensure experimental integrity.

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name N-(3,5-Dimethylphenyl)acetamide
Synonyms 3,5-Dimethylacetanilide; 3',5'-Acetoxylidide; NSC 200
CAS Number 2050-45-5
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
SMILES CC1=CC(C)=CC(NC(C)=O)=C1

Hazard Identification & Risk Assessment

Understanding the causality behind the compound's hazards is the foundation of our safety framework. The compound presents multiple acute and chronic exposure risks.

Table 2: GHS Hazard Classifications & Safety Statements
Hazard ClassGHS CodeDescription
Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled[2].
Skin Irritation H315Causes skin irritation upon contact[2].
Eye Irritation H319Causes serious eye irritation[2].
Respiratory Toxicity H335May cause respiratory irritation; aerosolization is a major risk[2].

Mechanistic Toxicology: The genotoxicity of N-(3,5-Dimethylphenyl)acetamide arises from its reactive nature, allowing it to intercalate or chemically modify nucleic acids, leading to chromosomal aberrations[1]. Because it is a known mammalian carcinogen, it must be handled under the same stringent controls as a high-hazard chemical mutagen.

Mechanism cluster_0 Receptor Interaction cluster_1 Cellular Toxicity Cmpd N-(3,5-Dimethylphenyl) acetamide Sero Serotonin Receptor Cmpd->Sero Binds Ribo Ribosomal Machinery Cmpd->Ribo Targets DNA DNA/Chromosomes Cmpd->DNA Interacts Antag Receptor Antagonism Sero->Antag Blocks Prot Protein Synthesis Inhibition Ribo->Prot Halts Mut Genotoxicity & Mutagenesis DNA->Mut Damages

Mechanistic pathways of N-(3,5-Dimethylphenyl)acetamide including serotonin antagonism and genotoxicity.

Laboratory Safety Protocols & PPE Framework

To mitigate the risks outlined by its GHS profile[2] and genotoxic nature[1], the following self-validating safety systems must be implemented:

  • Engineering Controls: All handling of the solid powder must occur within a Class II Type B2 Biosafety Cabinet (BSC) or a dedicated chemical fume hood. This prevents the inhalation of particulates (H332, H335)[2].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-layer nitrile gloves are mandatory. The compound is harmful in contact with skin (H312)[2], and double gloving ensures that if the outer glove is breached by the organic solvent used for reconstitution, the inner glove provides a secondary barrier.

    • Eye/Face Protection: Chemical splash goggles (H319)[2].

    • Body: A disposable, fluid-resistant laboratory coat with closed cuffs.

  • Decontamination: Surfaces exposed to the compound should be cleaned with a solvent capable of dissolving it (e.g., 70% ethanol or isopropanol), followed by standard detergent washing.

SafetyWorkflow A Solid Reagent N-(3,5-Dimethylphenyl)acetamide B Don PPE (Respirator, Nitrile Gloves, Goggles) A->B C Weighing & Handling (Class II BSC / Fume Hood) B->C D Reconstitution (DMSO / Organic Solvent) C->D E In Vitro Application (Cell Culture / Assays) D->E F Decontamination & Disposal (Incineration / Hazardous Waste) E->F

Step-by-step laboratory safety and handling workflow for N-(3,5-Dimethylphenyl)acetamide.

Experimental Workflows & Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stock Solutions for In Vitro Assays
  • Causality: The presence of the dimethyl substituents and the phenyl ring imparts significant hydrophobic properties to the molecule[1]. Consequently, it exhibits poor aqueous solubility and requires an organic vehicle like Dimethyl Sulfoxide (DMSO) for biological assays.

  • Step-by-Step Methodology:

    • Preparation: Ensure the fume hood is operational. Place an anti-static mat inside the hood to prevent the aerosolization of the genotoxic powder during transfer.

    • Weighing: Tare a disposable, static-free weigh boat. Carefully weigh the required mass of N-(3,5-Dimethylphenyl)acetamide. Self-Validation: Verify the balance is stable; fluctuating readings indicate air drafts that could aerosolize the compound.

    • Reconstitution: Add anhydrous, cell-culture grade DMSO directly to the weigh boat or transfer the powder to a glass vial before adding the solvent. Pipette gently to achieve a 10 mM or 50 mM master stock.

    • Storage: Aliquot the stock into amber microcentrifuge tubes to protect from light. Store at -20°C. Avoid repeated freeze-thaw cycles which can precipitate the compound.

Protocol 2: Cell Culture Treatment & Protein Synthesis Inhibition Assay
  • Causality: Because the compound is a known inhibitor of protein synthesis[1], translational assays must be carefully timed to capture the primary mechanism of action before secondary genotoxic cell death occurs.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate target mammalian cells (e.g., HeLa or HEK293) in a 96-well format. Incubate overnight at 37°C, 5% CO₂.

    • Treatment Preparation: Dilute the DMSO master stock in pre-warmed culture media. Critical Step: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v). Higher DMSO concentrations induce background cytotoxicity, confounding the observation of the compound's true genotoxic and translational inhibitory effects[1].

    • Incubation: Apply the treatment media to the cells. Include a vehicle control (0.1% DMSO) and a positive control for translation inhibition (e.g., Cycloheximide).

    • Endpoint Analysis: After the desired exposure time (e.g., 4–12 hours), utilize an O-propargyl-puromycin (OPP) incorporation assay or standard Western blotting to quantify the inhibition of nascent protein synthesis.

    • Waste Management: Collect all media containing the compound as hazardous chemical waste. Do not dispose of it down the sink, as it poses long-term environmental and biological hazards.

References

Sources

Application

Application Note: In Vivo Pharmacological Profiling of N-(3,5-Dimethylphenyl)acetamide Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Pharmacokinetics, Anti-Inflammatory Efficacy (COX-2), and Oncology (FLT3-AML) Scientific Rationale & Mechanistic Groun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Pharmacokinetics, Anti-Inflammatory Efficacy (COX-2), and Oncology (FLT3-AML)

Scientific Rationale & Mechanistic Grounding

The N-(3,5-dimethylphenyl)acetamide scaffold is a highly versatile pharmacophore in modern medicinal chemistry. The dual methyl substitution at the meta positions of the phenyl ring imparts a specific steric bulk and high lipophilicity (elevated logP ). This structural feature allows the moiety to anchor deeply into hydrophobic protein pockets, while the acetamide linker provides essential hydrogen bond donor and acceptor capabilities.

Recent drug discovery campaigns have successfully integrated this moiety into benzimidazole, benzoxazole, and thiazole cores. In vitro data demonstrates that these derivatives act as potent, selective inhibitors of Cyclooxygenase-2 (COX-2) for anti-inflammatory applications 1 and FLT3 kinases for Acute Myeloid Leukemia (AML) therapies 2. Furthermore, related acetamide derivatives exhibit notable acetylcholinesterase (AChE) inhibition 3.

However, transitioning these lipophilic compounds from enzymatic assays to in vivo models requires overcoming significant pharmacokinetic hurdles, particularly hepatic first-pass metabolism and aqueous insolubility. The following protocols establish a self-validating system to accurately measure in vivo target engagement.

MOA Compound N-(3,5-Dimethylphenyl)acetamide Derivative COX2 COX-2 Enzyme Compound->COX2 Inhibits FLT3 FLT3 Kinase Compound->FLT3 Inhibits PGE2 PGE2 Production COX2->PGE2 Blocks STAT5 STAT5 Phosphorylation FLT3->STAT5 Blocks Inflammation Inflammation & Pain PGE2->Inflammation Reduces Proliferation Leukemic Proliferation STAT5->Proliferation Reduces

Dual pharmacological pathways of N-(3,5-Dimethylphenyl)acetamide derivatives targeting COX-2 & FLT3.

Pre-Efficacy Profiling: Formulation and Pharmacokinetics (PK)

Causality & Rationale: The 3,5-dimethyl substitution significantly increases the compound's hydrophobicity. Administering these derivatives in pure saline will cause immediate precipitation in the gastrointestinal tract (if dosed PO) or in the bloodstream (if dosed IV), leading to artificially low bioavailability and false-negative efficacy results. A co-solvent system is mandatory.

Step-by-Step PK Protocol
  • Vehicle Preparation: Prepare a formulation vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline. This specific gradient ensures the acetamide moiety remains solvated while the lipophilic phenyl ring is stabilized by the surfactant.

  • Compound Solubilization: Dissolve the N-(3,5-dimethylphenyl)acetamide derivative in DMSO first. Vortex until clear. Sequentially add PEG300, then Tween-80, and finally saline dropwise while sonicating at 37°C.

  • Animal Dosing: Use male Sprague-Dawley rats (n=3 per route). Administer the compound intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Centrifuge at 4,000 rpm for 10 mins to extract plasma. Precipitate proteins using cold acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide). Analyze the supernatant via LC-MS/MS to calculate Cmax​ , T1/2​ , and AUC0−t​ .

Efficacy Protocol A: Anti-Inflammatory Profiling

Causality & Rationale: To validate COX-2 inhibition in vivo, the Carrageenan-Induced Paw Edema Model is the gold standard. Carrageenan injection produces a biphasic response. The early phase (0–2h) is driven by histamine and serotonin. The delayed phase (3–5h) is strictly driven by prostaglandin E2 (PGE2) release via COX-2 induction. By measuring paw volume at the 4-hour mark, the protocol selectively isolates and validates the COX-2 inhibitory capacity of the compound, filtering out general antihistamine noise.

Step-by-Step Methodology
  • Acclimatization & Baseline: Fast Wistar rats (150-200g, n=6 per group) for 12 hours. Measure the baseline volume of the right hind paw using a plethysmometer (water displacement method).

  • Dosing: Administer the vehicle (Negative Control), Rofecoxib at 5 mg/kg (Positive Control), and the test derivative (10, 20, and 40 mg/kg) via oral gavage.

  • Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of a 1% λ -carrageenan suspension (in sterile saline) into the subplantar region of the right hind paw.

  • Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Self-Validation Check: The assay is considered valid only if the Negative Control group exhibits at least a 60% increase in paw volume at the 4-hour mark compared to baseline.

  • Ex Vivo Analysis: At 5 hours, euthanize the animals. Excise the paw tissue, homogenize in lysis buffer, and quantify PGE2 levels via ELISA to confirm the molecular mechanism of the observed phenotypic edema reduction.

Efficacy Protocol B: Oncology Profiling (AML Xenograft)

Causality & Rationale: For derivatives optimized as kinase inhibitors (specifically FLT3), subcutaneous xenografts provide a robust readout. MV4-11 cells harbor the FLT3-ITD mutation, making their survival entirely dependent on FLT3 signaling. If the N-(3,5-dimethylphenyl)acetamide derivative successfully penetrates the tumor microenvironment and binds the kinase active site, tumor regression will occur. Monitoring body weight acts as the self-validating control for systemic toxicity—if tumors shrink but body weight drops by >15%, the compound is non-specifically toxic, not selectively efficacious.

Step-by-Step Methodology
  • Cell Preparation: Culture MV4-11 cells in IMDM medium supplemented with 10% FBS. Harvest at 80% confluency. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×107 cells/mL.

  • Inoculation: Inject 0.2 mL ( 1×107 cells) subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³ (Volume = 0.5×length×width2 ), randomize mice into treatment groups (n=8).

  • Treatment: Dose the animals PO daily for 21 days with Vehicle, Quizartinib (Positive Control, 3 mg/kg), and the test derivative (15 mg/kg and 30 mg/kg).

  • Monitoring: Measure tumor volume and body weight every alternate day.

  • Endpoint & Biomarker Validation: On day 21, sacrifice the mice 2 hours post-final dose. Extract the tumors, lyse the tissue, and perform Western Blotting for phosphorylated STAT5 (p-STAT5), the direct downstream target of FLT3, to prove definitive target engagement.

Workflow Start N-(3,5-Dimethylphenyl)acetamide Derivatives Formulation Formulation & Stability (Vehicle Selection) Start->Formulation PK PK & Toxicity (MTD, Half-life, Clearance) Formulation->PK Efficacy1 Anti-Inflammatory Model (Paw Edema) PK->Efficacy1 Efficacy2 Oncology Model (Tumor Xenograft) PK->Efficacy2 Analysis Ex Vivo Analysis (Histology, Biomarkers) Efficacy1->Analysis Efficacy2->Analysis

In vivo testing workflow for N-(3,5-Dimethylphenyl)acetamide derivatives from formulation to analysis.

Quantitative Data Presentation

The following table summarizes the expected quantitative thresholds and historical benchmark data for optimized N-(3,5-dimethylphenyl)acetamide derivatives across the described protocols.

Parameter / AssayMetric MeasuredTarget Threshold for Lead AdvancementPositive Control Benchmark
Pharmacokinetics (PO) Oral Bioavailability ( F% )> 30%N/A
Pharmacokinetics (PO) Half-life ( T1/2​ )> 3.0 hoursN/A
Carrageenan Edema (4h) Paw Volume Inhibition (%)> 50% at 20 mg/kgRofecoxib: ~65% at 5 mg/kg
Carrageenan Edema Ex Vivo PGE2 Reduction> 60% relative to VehicleRofecoxib: ~80% reduction
MV4-11 Xenograft Tumor Growth Inhibition (TGI%)> 70% at 30 mg/kgQuizartinib: > 90% at 3 mg/kg
Toxicity Control Max Body Weight Loss< 10% throughout study< 5% loss

References

  • Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygensase-2 inhibitors.ResearchGate.
  • Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML) Activities in Vitro and in Vivo.Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis of benzimidazole derivatives containing amide bond and biological evaluation as acetylcholinesterase, carbonic anhydrase I and II inhibitors.ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of N-(3,5-Dimethylphenyl)acetamide for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles that bottleneck biological discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles that bottleneck biological discovery.

N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5) presents a classic formulation challenge. The molecule features a highly hydrophobic phenyl ring substituted with two methyl groups, which drives a high crystal lattice energy and significant lipophilicity. While the acetamide moiety offers some hydrogen-bonding capacity, it is insufficient to overcome the thermodynamic penalty of aqueous solvation[1]. Consequently, researchers often experience compound precipitation, leading to erratic dose-response curves, false negatives, or localized cellular toxicity.

This guide provides field-proven, self-validating methodologies to enhance the aqueous solubility of N-(3,5-Dimethylphenyl)acetamide for both cell-based and biochemical assays.

Solubilization Strategy Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to select the appropriate solubilization pathway based on your assay's tolerance for co-solvents and surfactants.

SolubilityWorkflow Start N-(3,5-Dimethylphenyl)acetamide Solubility Optimization AssayType What is the biological assay type? Start->AssayType CellBased Cell-Based Assay (High Toxicity Sensitivity) AssayType->CellBased Biochem Cell-Free / Biochemical (Low Toxicity Sensitivity) AssayType->Biochem DMSO_Opt Optimize DMSO (<0.5%) via Stepwise Dilution CellBased->DMSO_Opt Biochem->DMSO_Opt Surfactant Add Non-ionic Surfactant (0.01-0.05% Tween-20) Biochem->Surfactant If protein compatible CD_Complex HP-β-CD Complexation (Host-Guest Inclusion) DMSO_Opt->CD_Complex If precipitation occurs

Decision tree for selecting the optimal N-(3,5-Dimethylphenyl)acetamide solubilization strategy.

Troubleshooting & FAQs

Q1: Why does N-(3,5-Dimethylphenyl)acetamide immediately form a cloudy suspension when transferred from a 100% DMSO stock into my cell culture media?

The Causality: This is a phenomenon known as solvent-shift precipitation. In 100% DMSO, the compound is fully solvated. When introduced directly into an aqueous buffer, the DMSO diffuses rapidly into the water. This leaves the highly hydrophobic 3,5-dimethylphenyl groups locally supersaturated. The compound exceeds its kinetic solubility limit and rapidly nucleates into micro-crystals[2]. The Solution: Avoid single-step large dilutions. Instead, utilize a Stepwise Co-solvent Dilution protocol. Self-Validating Step: Always run a kinetic solubility assay (nephelometry or measuring absorbance at 620 nm) on your final buffer. If the baseline absorbance shifts upward compared to a vehicle control, micro-precipitates have formed, and the effective concentration of your drug is unknown[2].

Q2: How can I formulate this compound for cell-based assays where DMSO must be kept strictly below 0.5% to prevent cytotoxicity?

The Causality: High DMSO concentrations disrupt lipid bilayers, confounding cellular assays. When DMSO reduction causes the compound to crash out, you must alter the thermodynamic environment without changing the compound's covalent structure. The Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are conical-shaped cyclic oligosaccharides. The hydrophobic 3,5-dimethylphenyl ring enters the hydrophobic cavity of the cyclodextrin (forming a host-guest inclusion complex), while the hydroxylated exterior of the CD ensures high aqueous solubility[3]. This shields the hydrophobic moiety from water, dramatically increasing the apparent solubility[4].

Q3: For cell-free enzymatic assays, can I use surfactants instead of cyclodextrins?

The Causality: Yes. In biochemical assays lacking live cells, you can leverage non-ionic surfactants to form micelles. The hydrophobic core of the micelle sequesters N-(3,5-Dimethylphenyl)acetamide, preventing aggregation. The Solution: Add 0.01% to 0.05% Tween-20 or Triton X-100 directly to your assay buffer prior to adding the compound[5]. Ensure your target enzyme's activity is not inhibited by these detergents by running a surfactant-only control.

Quantitative Data: Comparison of Solubilization Strategies

The following table summarizes the operational parameters for each solubilization method to help you balance solubility gains against potential biological interference.

Solubilization StrategyMechanism of ActionMax Recommended ConcentrationPrimary Assay ApplicationKey Limitation / Consideration
DMSO Optimization Co-solvent dielectric reduction< 0.5% (v/v)Cell-based & BiochemicalHigh risk of solvent-shift precipitation at higher drug doses[4].
HP-β-CD Complexation Host-guest hydrophobic inclusion1 - 10 mM (CD)Cell-based (In vitro/In vivo)Requires preparation time; may alter the free-drug release kinetics[3].
Non-ionic Surfactants Micellar sequestration0.01% - 0.05% (v/v)Cell-free BiochemicalCan denature sensitive proteins or interfere with membrane-bound targets[5].

Experimental Protocols

Protocol A: Stepwise Dilution for Kinetic Solubility (DMSO Optimization)

Use this to maximize the kinetic solubility window of N-(3,5-Dimethylphenyl)acetamide without exceeding DMSO toxicity limits.

  • Stock Preparation: Dissolve N-(3,5-Dimethylphenyl)acetamide in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM). Vortex vigorously for 60 seconds[2].

  • Intermediate Dilution: Create an intermediate stock by diluting the primary stock into a 50% DMSO / 50% aqueous buffer solution.

  • Final Addition: While gently vortexing the final assay medium (at 37°C), add the intermediate stock dropwise. This prevents localized high concentrations that trigger rapid nucleation[4].

  • Validation: Examine the final solution under a microscope or via a plate reader (OD 620 nm) to confirm the absence of light-scattering micro-precipitates.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Use this for achieving high thermodynamic solubility in sensitive cell-based or in vivo models.

  • Ratio Determination: Begin with a 1:2 molar ratio of N-(3,5-Dimethylphenyl)acetamide to HP-β-CD.

  • Paste Formation: Place the weighed HP-β-CD into a mortar. Add a minimal volume of 50% ethanol-water to form a thick paste[4].

  • Kneading: Gradually add the solid N-(3,5-Dimethylphenyl)acetamide powder to the paste. Knead continuously with a pestle for 45–60 minutes. The mechanical energy forces the hydrophobic compound into the cyclodextrin cavity. Add drops of ethanol-water if it dries out[4].

  • Drying: Transfer the paste to a vacuum oven at 40-50°C and dry until a constant weight is achieved[4].

  • Reconstitution: Pulverize the dried complex into a fine powder. This powder can now be dissolved directly into your aqueous assay buffer (e.g., PBS or DMEM) yielding a clear, stable solution.

References

  • How to enhance drug solubility for in vitro assays? - ResearchGate. researchgate.net.[Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC. nih.gov.[Link]

Sources

Optimization

troubleshooting low yield in 3,5-dimethylacetanilide organic synthesis reactions

Welcome to the Technical Support Center for organic synthesis optimization. This guide is specifically engineered for researchers and drug development professionals encountering low yields during the synthesis of 3,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organic synthesis optimization. This guide is specifically engineered for researchers and drug development professionals encountering low yields during the synthesis of 3,5-dimethylacetanilide via the acetylation of 3,5-dimethylaniline (sym-m-xylidine).

Mechanistic Foundations & Causality

To troubleshoot effectively, we must first isolate the variables governing the reaction mechanism. The acetylation of anilines utilizing acetic anhydride is a nucleophilic acyl substitution. The amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride [1].

Unlike 2,6-dimethylaniline, where severe steric hindrance blocks the nucleophilic trajectory, the methyl groups in 3,5-dimethylaniline are in the meta positions. These electron-donating groups slightly increase the nucleophilicity of the amine via inductive effects [2]. Because a direct SN2 substitution at the C=O carbon is orbital-forbidden, the reaction proceeds via a transient tetrahedral intermediate before eliminating acetic acid [3]. Low yields in this specific reaction are rarely due to steric failure; instead, they are almost exclusively caused by kinetic competition (anhydride hydrolysis), over-reaction (diacetylation), or phase-separation failures during isolation.

Mechanism A 3,5-Dimethylaniline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Acetic Anhydride (Electrophile) B->C D 3,5-Dimethylacetanilide (Target Product) C->D Elimination E Acetic Acid (Byproduct) C->E Proton Transfer

Nucleophilic acyl substitution mechanism for 3,5-dimethylacetanilide synthesis.

Diagnostic FAQ: Resolving Low Yields

Q1: My reaction shows incomplete conversion of 3,5-dimethylaniline even after prolonged heating. What is the root cause? A1: If you are using the aqueous Lumière-Barbier method (amine hydrochloride + sodium acetate buffer), the most frequent cause of incomplete conversion is the premature hydrolysis of acetic anhydride. Acetic anhydride is relatively unstable in water [3]. Causality & Fix: If the sodium acetate buffer is not added immediately after the acetic anhydride, the kinetic competition shifts. The anhydride hydrolyzes into acetic acid before it can react with the amine. Ensure instantaneous buffer addition to deprotonate the anilinium ion exactly when the anhydride is dispersed.

Q2: I am obtaining an oily residue instead of crystalline 3,5-dimethylacetanilide. How do I recover my product? A2: "Oiling out" occurs when a product precipitates above its melting point or when impurities significantly depress the melting point. While pure 3,5-dimethylacetanilide melts at approximately 144°C[2], oxidized aniline byproducts can lower this drastically. Causality & Fix: The solution is likely too concentrated or was cooled too rapidly. Reheat the mixture until the oil dissolves completely. Add a small amount of activated charcoal to adsorb colored oxidation impurities, perform a hot filtration, and allow the filtrate to cool slowly to room temperature before applying an ice bath [1]. Scratching the inner wall of the flask with a glass rod will provide localized kinetic energy and nucleation sites to induce crystallization.

Q3: LC-MS analysis of my crude mixture indicates a prominent byproduct with a +42 Da mass shift. What is this, and how do I eliminate it? A3: A +42 Da mass shift indicates diacetylation, resulting in the formation of N,N-diacetyl-3,5-dimethylaniline. This is the most common side reaction in acetanilide syntheses [1]. Causality & Fix: Diacetylation is strictly driven by stoichiometric excess and prolonged thermal stress. To prevent this, limit the acetic anhydride to a maximum of 1.1 to 1.2 equivalents. If diacetylation has already occurred in your batch, subjecting the crude mixture to mild basic hydrolysis (dilute NaOH) will selectively cleave the more sterically strained secondary acetyl group without destroying the primary amide target.

Workflow Start Crude Reaction Mixture TLC TLC / LC-MS Analysis Start->TLC Check1 Unreacted Amine? TLC->Check1 Fix1 Add 0.1 eq Ac2O Check pH Check1->Fix1 Yes Check2 Diacetylation (+42 Da)? Check1->Check2 No Fix1->TLC Fix2 Mild Hydrolysis (Dilute Base) Check2->Fix2 Yes Workup Aqueous Quench & Filtration Check2->Workup No Fix2->Workup Check3 Oily Product? Workup->Check3 Fix3 Reheat, Seed Crystals & Scratch Flask Check3->Fix3 Yes Pure Pure 3,5-Dimethylacetanilide Check3->Pure No Fix3->Pure

Diagnostic troubleshooting workflow for 3,5-dimethylacetanilide isolation.

Quantitative Parameter Optimization

To maximize yield, reaction parameters must be tightly controlled to favor the tetrahedral intermediate formation over competing pathways. The table below summarizes the quantitative boundaries required for optimal yield.

ParameterSub-optimal ConditionOptimized ConditionCausality / Impact on Yield
Acetic Anhydride > 1.5 equivalents1.1 - 1.2 equivalents Excess promotes diacetylation [1]; deficit leaves unreacted amine.
Temperature > 80°C (Prolonged)40°C - 50°C (Initial) High heat accelerates side reactions and premature anhydride hydrolysis.
Buffer (NaOAc) Omitted1.2 equivalents Neutralizes HCl and prevents pH drops, keeping the amine nucleophilic.
Recrystallization Excess WaterMinimum Hot Solvent Excess solvent traps the product in the mother liquor, severely reducing recovery [4].

Self-Validating Experimental Protocol

This protocol integrates real-time validation checkpoints to ensure a high-yield, reproducible synthesis of 3,5-dimethylacetanilide.

Step 1: Preparation of the Amine Solution

  • In a 250 mL Erlenmeyer flask, suspend 12.1 g (100 mmol) of 3,5-dimethylaniline in 50 mL of distilled water.

  • Slowly add 10 mL of concentrated hydrochloric acid (37%) while stirring.

  • Validation Checkpoint: The solution must become completely homogeneous. The HCl protonates the amine to form 3,5-dimethylanilinium chloride, disrupting intermolecular forces and making the organic precursor highly soluble in the aqueous phase [3].

Step 2: Buffer Preparation

  • In a separate beaker, dissolve 16.4 g (120 mmol) of sodium acetate trihydrate in 40 mL of distilled water. Set aside.

Step 3: Acetylation (Time-Sensitive)

  • Warm the amine hydrochloride solution to approximately 50°C.

  • Add 10.4 mL (110 mmol, 1.1 eq) of acetic anhydride to the warm amine solution.

  • Critical Step:Immediately pour the prepared sodium acetate solution into the reaction flask and swirl vigorously [1].

  • Causality: The sodium acetate acts as a weak base, rapidly deprotonating the anilinium ion to regenerate the free nucleophilic amine precisely when the acetic anhydride is dispersed in the solvent. Delaying this step allows the anhydride to react with water instead, plummeting the yield.

Step 4: Isolation and Validation

  • Cool the flask in an ice-water bath for 15–20 minutes. A white crystalline precipitate of crude 3,5-dimethylacetanilide will form.

  • Collect the solid via vacuum filtration and wash the filter cake with 20 mL of ice-cold water to remove acetic acid and inorganic salts.

  • Validation Checkpoint: Test the pH of the filtrate. It should be mildly acidic (pH 4-5) due to the acetic acid byproduct. If it is highly acidic, the buffer was insufficient.

Step 5: Purification (Recrystallization)

  • Transfer the crude solid to a clean flask and add the minimum amount of boiling water (or a 1:3 ethanol/water mixture if solubility remains poor) to completely dissolve the solid [4].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal lattice formation.

  • Filter the purified crystals and dry under vacuum.

  • Validation Checkpoint: Verify purity via melting point determination. A sharp melting point range (< 2°C variance) around 144°C confirms the successful exclusion of diacetylated or unreacted amine impurities [2].

References

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Basrah. Available at:[Link]

  • Preparation of Acetanilide: Step-by-Step Lab Guide - Vedantu. Vedantu. Available at:[Link]

Troubleshooting

Process Chemistry Support Center: N-(3,5-Dimethylphenyl)acetamide Scale-Up &amp; GTI Control

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered during the scale-up synthesis of N-(3,5-Dimethylphenyl)acetamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered during the scale-up synthesis of N-(3,5-Dimethylphenyl)acetamide. Our primary focus is the rigorous control and elimination of 3,5-dimethylaniline , a known genotoxic impurity (GTI).

By synthesizing process chemistry, Process Analytical Technology (PAT), and ICH M7 regulatory frameworks[1], this guide provides self-validating protocols to ensure your scale-up batches are both high-yielding and toxicologically safe.

Mechanistic Overview of the Genotoxic Risk

Before addressing process engineering, we must establish why 3,5-dimethylaniline is a critical quality attribute (CQA) risk. Under ICH M7 guidelines, primary aromatic amines are classic structural alerts for mutagenicity[1].

In vivo, 3,5-dimethylaniline undergoes hepatic N-hydroxylation via CYP450 enzymes. This metabolic activation generates highly reactive nitrenium ions and iminoquinones. These electrophilic species induce genotoxicity through two parallel mechanisms: direct covalent binding to DNA (forming adducts) and the generation of Reactive Oxygen Species (ROS) leading to severe oxidative stress[2].

GenotoxicityMechanism A 3,5-Dimethylaniline (Starting Material) B Hepatic CYP450 Oxidation A->B C Reactive Intermediates (Nitrenium Ions) B->C D Reactive Oxygen Species (ROS) C->D Redox Cycling E DNA Adducts (Mutagenesis) C->E Direct Binding D->E Oxidative Stress

Mechanistic pathway of 3,5-dimethylaniline genotoxicity via ROS and DNA adducts.

Troubleshooting Guides & FAQs

Q1: Why is 3,5-dimethylaniline persisting in my pilot-scale batch despite using a stoichiometric excess of acetic anhydride? The Causality: In laboratory settings, heat transfer and micromixing are nearly instantaneous[3]. However, in a 500 L reactor, the highly exothermic nature of acetylation requires a slower addition rate of acetic anhydride. This prolonged dosing, combined with poor mixing in viscous boundary layers, allows competitive side reactions (such as the trace hydrolysis of the anhydride by ambient moisture) to consume the reagent before it can react with the amine. The Solution: Implement Process Analytical Technology (PAT), specifically in-line FTIR, to monitor the disappearance of the primary amine N-H stretch (~3400 cm⁻¹). Mechanically, utilize a dip-tube for the subsurface addition of acetic anhydride directly into the high-shear zone of the impeller. This ensures immediate dispersion and outcompetes side reactions.

Q2: How do we establish a robust "Purge Factor" for 3,5-dimethylaniline to satisfy ICH M7 Option 4 without routine release testing? The Causality: ICH M7 Option 4 allows manufacturers to skip routine analytical testing if the process inherently clears the impurity[1]. The purge factor is a mathematical product of Reactivity, Solubility, and Volatility[4]. While 3,5-dimethylaniline is highly reactive, its ultimate purge mechanism relies on Solubility. The Solution: 3,5-dimethylaniline has a pKa of ~4.9. By designing an aggressive acidic aqueous quench (pH 2), you force the unreacted amine to protonate into a highly water-soluble hydrochloride salt. This actively partitions the genotoxic amine into the aqueous waste stream, while the neutral N-(3,5-Dimethylphenyl)acetamide remains safely in the organic phase.

Q3: We are detecting N,N-diacetyl-3,5-dimethylaniline in our HPLC profile. Does this pose a genotoxic risk, and how do we eliminate it? The Causality: Over-acylation occurs when localized high concentrations of acetic anhydride push the secondary amide to a tertiary imide. While this diacetylated byproduct lacks the primary amine structural alert and is generally not genotoxic, it significantly depresses your overall yield and complicates downstream crystallization. The Solution: Cap your acetic anhydride stoichiometry at 1.05 – 1.10 equivalents. If diacetylation still occurs, introduce a mild basic hydrolysis step (stirring with 5% NaHCO3 at 40°C for 1 hour) prior to crystallization. The sterically hindered diacetyl compound is highly susceptible to hydrolysis and will rapidly revert to the desired mono-acetyl product.

Process Data & Purge Factor Modeling

To justify an ICH M7 Option 4 control strategy, we utilize a predictive scoring matrix (conceptually aligned with the Mirabilis framework) to calculate the theoretical clearance of the amine[4].

Table 1: ICH M7 Purge Factor Assessment for 3,5-Dimethylaniline

Physicochemical ParameterPurge MechanismAssigned ScoreScientific Justification
Reactivity High10Primary amine reacts rapidly with the acetic anhydride electrophile.
Solubility High100Acidic aqueous workup (pH 2) highly favors partitioning of the ionized amine salt into the aqueous waste.
Volatility None1High boiling point; no purge achieved via evaporation or distillation.
Predicted Purge Factor Overall 1000 Score = Reactivity × Solubility × Volatility (10 × 100 × 1).

Note: A predicted purge factor of 1000 typically exceeds the required clearance to reach the 1.5 µ g/day Threshold of Toxicological Concern (TTC)[1], validating the process design.

Table 2: Scale-Up Reaction Metrics vs. Impurity Profile

ScaleAddition MethodWorkup StrategyResidual Amine (GTI)Diacetyl Byproduct
10 g (Lab)Dropwise (Surface)Water Quench150 ppm0.5%
10 kg (Pilot)Bulk (Surface)Water Quench1,200 ppm (Fail)3.2%
10 kg (Optimized) Subsurface Acidic Quench (pH 2) < 5 ppm (Pass) < 0.1%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system: it uses chemical principles (pKa differentials) to actively reject impurities, rather than relying solely on passive crystallization[3].

Optimized Acid-Quench Mediated Synthesis:

  • Reactor Charging: Charge a glass-lined reactor with 3,5-dimethylaniline (1.0 eq) and ethyl acetate (10 volumes). Begin agitation at 150 RPM and blanket with N2.

  • Subsurface Acetylation: Cool the mixture to 10°C. Using a dip-tube positioned near the impeller, dose acetic anhydride (1.10 eq) continuously over 2 hours. Causality: Subsurface addition prevents localized high concentrations at the surface, mitigating N,N-diacetylation.

  • Thermal Maturation: Warm the reactor to 60°C and hold for 3 hours. Validate reaction completion via in-line FTIR (monitoring the disappearance of the N-H stretch at ~3400 cm⁻¹).

  • Acidic Quench (Critical Purge Step): Cool the reactor to 20°C. Add 5 volumes of 1M HCl (aqueous). Stir vigorously for 30 minutes, then halt agitation to allow phase separation. Causality: The acidic phase protonates residual 3,5-dimethylaniline into its water-soluble hydrochloride salt, extracting it from the organic phase.

  • Phase Separation: Decant and discard the lower aqueous waste (containing the purged GTI).

  • Neutralization Wash: Wash the retained organic phase with 5% NaHCO3 (3 volumes) to hydrolyze trace diacetyl byproducts and neutralize residual acetic acid, followed by a brine wash (3 volumes).

  • Crystallization & Isolation: Concentrate the organic phase under vacuum to 3 volumes. Slowly add heptane (7 volumes) at 50°C as an anti-solvent, then cool linearly to 5°C over 4 hours. Filter the resulting slurry, wash with cold heptane, and dry under vacuum at 45°C.

PurgeStrategy A 3,5-Dimethylaniline (Genotoxic Amine) B Acetylation (Ac2O, 60°C) A->B C Crude Mixture (Product + Unreacted Amine) B->C D Acidic Quench (pH 2 HCl) C->D E Aqueous Phase (Amine-HCl Purged) D->E Extracts Salt F Organic Phase (Crude Acetamide) D->F Retains Product G Recrystallization (Heptane Anti-solvent) F->G H Pure N-(3,5-Dimethylphenyl)acetamide (GTI < 1.5 µg/day) G->H Final Polish

Workflow for purging genotoxic 3,5-dimethylaniline during acetanilide scale-up.

References

  • [1] Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • [4] Title: New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • [2] Title: CVMP assessment report regarding the request for an opinion under Article 30(3) of Regulation (EC) No 726/2004 (Genotoxicity of 2,6- and 3,5-dimethylaniline). Source: European Medicines Agency (EMA). URL: [Link]

  • [3] Title: Acetylation of Aniline (Experiment). Source: Chemistry LibreTexts. URL: [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for N-(3,5-Dimethylphenyl)acetamide

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to resolve purity bottlenecks during the isolation of N-(3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers, process chemists, and drug development professionals seeking to resolve purity bottlenecks during the isolation of N-(3,5-Dimethylphenyl)acetamide (3',5'-Dimethylacetanilide).

Achieving high chemical purity (>99.5%) and a uniform crystal size distribution (CSD) requires precise thermodynamic and kinetic control. Below, we dissect the mechanistic causes of common crystallization failures and provide field-validated, self-correcting protocols to optimize your workflow.

Part 1: Troubleshooting & Diagnostics (FAQs)

Q1: My final N-(3,5-Dimethylphenyl)acetamide product consistently shows contamination from unreacted 3,5-dimethylaniline and regioisomers. How can I improve impurity rejection? A1: Impurity rejection is fundamentally dictated by solvent selection and the specific mechanism of impurity incorporation. Because acetanilide derivatives often suffer from the co-crystallization of structurally related impurities, relying solely on highly non-polar solvents can force polar impurities to precipitate alongside your product.

To resolve this, transition to a binary solvent system such as 2-propanol/water. Research demonstrates that1 by disrupting hydrogen bonding networks that would otherwise integrate into the crystal lattice[1]. Water is then utilized as an anti-solvent to drive the thermodynamic yield. Ensure the anti-solvent is dosed gradually to avoid localized supersaturation spikes at the addition point, which can cause impurities to crash out[2].

Q2: I am experiencing mother liquor inclusions (solvent trapping) in my crystals, lowering the overall purity. What is causing this thermodynamically? A2: Mother liquor inclusions occur when the crystal growth rate exceeds the rate of solute integration into the crystal lattice. This is a direct consequence of excessive supersaturation. If you are applying a linear or rapid cooling rate (e.g., >1.0°C/min) at the beginning of the process, 3[3]. This kinetic imbalance leads to dendritic growth or surface nucleation, which folds over and physically traps the solvent.

To fix this, implement a non-linear (cubic) cooling profile. Crystal surface area grows quadratically relative to diameter ( A∼d2 ). Therefore, you must start with a very slow cooling rate (e.g., 0.1°C/min) when the surface area is low, and4[4].

Q3: How do I prevent unpredictable primary nucleation bursts that result in fine, impure crystals? A3: Unpredictable nucleation is a symptom of operating too deeply within the metastable zone before crystallization initiates. To establish a self-validating control system, introduce seed crystals (1-2% w/w) just below the saturation temperature.5 and allowing you to dictate the final crystal size distribution (CSD)[5].

G HighSuper High Supersaturation (Rapid Cooling) Burst Primary Nucleation Burst HighSuper->Burst Inclusions Mother Liquor Inclusions (Low Purity) Burst->Inclusions LowSuper Controlled Supersaturation (Non-linear Cooling) Growth Surface Integration & Growth LowSuper->Growth PureCryst Defect-Free Crystals (High Purity) Growth->PureCryst

Logical relationship between supersaturation control and final crystal purity.

Part 2: Quantitative Data & Parameter Optimization

The following tables summarize the causality between process parameters and the final purity/yield of N-(3,5-Dimethylphenyl)acetamide.

Table 1: Impact of Cooling Profiles on Purity and Yield

Cooling ProfileInitial Rate (°C/min)Final Rate (°C/min)Mother Liquor InclusionsFinal Purity (HPLC Area %)Total Yield (%)
Rapid Linear 1.01.0High (Severe trapping)96.2%88.5%
Slow Linear 0.20.2Low98.7%85.0%
Non-Linear (Cubic) 0.10.6None (Defect-free)>99.8%92.3%

Table 2: Solvent System Screening for Impurity Purging

Primary SolventAnti-SolventImpurity Rejection (Anilines)Yield PotentialMechanistic Note
TolueneHeptanePoorHighNon-polar environment forces polar impurities to co-crystallize.
EthanolWaterModerateHighGood solubility, but esterification risks at high temperatures.
2-PropanolWaterExcellentVery HighOptimal hydrogen-bond disruption; keeps structurally similar impurities in the liquid phase.

Part 3: Standard Operating Procedure (SOP)

Optimized Cooling & Anti-Solvent Crystallization Workflow

This protocol utilizes a combined cooling and anti-solvent approach to establish a self-validating system. The inclusion of in-process checks ensures thermodynamic boundaries are respected.

Step 1: Complete Dissolution & Hot Filtration

  • Suspend crude N-(3,5-Dimethylphenyl)acetamide in 2-propanol (approx. 5 volumes relative to crude mass) in a jacketed crystallizer equipped with overhead stirring (250 RPM).

  • Heat the suspension to 75°C. Self-Validation Check: Ensure the solution is visually clear. If using Process Analytical Technology (PAT), verify the FBRM (Focused Beam Reflectance Measurement) particle count drops to baseline.

  • Perform a hot filtration through a pre-heated 0.22 µm PTFE filter to remove insoluble degradation products and mechanical particulates[6]. Transfer the filtrate to a clean, pre-heated crystallizer at 75°C.

Step 2: Seeding & Metastable Zone Control 4. Cool the solution slowly (0.5°C/min) to 65°C, entering the upper limit of the metastable zone. 5. Introduce 1.0% w/w of high-purity N-(3,5-Dimethylphenyl)acetamide seed crystals (pre-milled to a uniform size of ~50 µm). 6. Hold the temperature isothermally at 65°C for 30 minutes to allow the seed bed to stabilize and heal surface defects.

Step 3: Non-Linear Cooling & Anti-Solvent Addition 7. Initiate a non-linear (cubic) cooling profile from 65°C down to 20°C over 4 hours. The cooling rate should start at 0.1°C/min and gradually accelerate to 0.6°C/min. 8. Once the slurry reaches 20°C, begin the 2 (Deionized Water)[2]. Dose the water at a strict rate of 0.1 volumes/min until a 1:1 ratio of 2-propanol to water is achieved. Causality: Slow addition prevents localized supersaturation, which would otherwise trigger secondary nucleation of impurities.

Step 4: Isolation & Washing 9. Filter the resulting slurry under vacuum. 10. Wash the filter cake with 2 bed-volumes of a pre-chilled (5°C) 2-propanol/water (1:2) mixture to displace the mother liquor without dissolving the product[6]. 11. Dry the crystals under vacuum at 50°C until a constant mass is achieved.

G Start Crude N-(3,5-Dimethylphenyl) acetamide Dissolution Dissolution in 2-Propanol (75°C) Start->Dissolution Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling1 Cool to Metastable Zone (65°C) Filtration->Cooling1 Seeding Seed Addition (1% w/w) (Control Nucleation) Cooling1->Seeding Cooling2 Non-linear Cooling to 20°C Seeding->Cooling2 AntiSolvent Water Addition (Anti-solvent) Cooling2->AntiSolvent Pure High-Purity Crystals (>99.5%) AntiSolvent->Pure

Workflow for optimized cooling and anti-solvent crystallization.

References

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT - 2

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - 1

  • Purification by Crystallization - CUNY - 6

  • Kinetics of Crystallization in Supersaturation - Mettler Toledo - 3

  • Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model - PMC - 5

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant - MDPI - 4

Sources

Troubleshooting

overcoming steric hindrance in 3,5-dimethylacetanilide electrophilic aromatic substitution

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the electrophilic aromatic substitution (EAS) of 3,5-dimethylacetanilide.

This substrate presents a unique mechanistic paradox: while its aromatic ring is highly activated by mutually reinforcing directing groups, it is simultaneously plagued by severe steric crowding at every available substitution site. This guide will decode the causality behind experimental failures and provide self-validating protocols to ensure high-yield, regioselective functionalization.

Mechanistic Analysis: The Steric Tug-of-War

In 3,5-dimethylacetanilide, the acetamido group ( −NHCOCH3​ ) at C1 and the methyl groups at C3 and C5 synergistically direct electrophiles to the exact same positions: C2, C4, and C6 .

However, regioselectivity is entirely dictated by steric hindrance rather than electronic activation:

  • C2 and C6: Flanked by the highly bulky, solvated acetamido group and a methyl group. Substitution here is thermodynamically unfavorable.

  • C4: Flanked by two methyl groups. While still significantly hindered, it represents the path of least steric resistance.

EAS_Steric_Pathway Substrate 3,5-Dimethylacetanilide (Activated at C2, C4, C6) C2_C6 Attack at C2 / C6 (Ortho to Acetamido) Substrate->C2_C6 Electrophilic Attack C4 Attack at C4 (Para to Acetamido) Substrate->C4 Electrophilic Attack Steric1 Extreme Steric Blockade (Bulky Acetamido + Methyl) C2_C6->Steric1 Steric2 Moderate Steric Hindrance (Flanked by two Methyls) C4->Steric2 Fail Trace / No Product (Thermodynamically Unfavorable) Steric1->Fail Success Major Product (e.g., 4-Bromo-3,5-dimethylacetanilide) Steric2->Success

Regioselectivity in 3,5-dimethylacetanilide EAS dictated by competing steric hindrance pathways.

Troubleshooting & FAQs

Q1: Why is my standard bromination ( Br2​ in acetic acid) yielding low conversions or requiring harsh heating that degrades the substrate? Causality: The target C4 position is restricted by the adjacent C3 and C5 methyl groups. Standard molecular bromine ( Br2​ ) forms a relatively bulky transition state that struggles to penetrate this steric channel at room temperature. Heating the reaction forces the substitution but simultaneously hydrolyzes the acetamido protecting group. Solution: Shift to a highly polarizable, solid-state halogenating agent like Benzyltrimethylammonium tribromide ( BTMABr3​ ). The tribromide ion provides a more controlled, highly polarizable electrophilic bromine source that can navigate the steric channel more effectively at room temperature, yielding up to 97% conversion without degrading the amide .

Q2: I am attempting chlorosulfonation, but I am isolating the unreacted starting material or a water-soluble sulfonic acid instead of the sulfonyl chloride. How do I push the reaction forward? Causality: Sulfonation is uniquely reversible among EAS reactions. The introduction of the bulky −SO3​H group at the sterically hindered C4 position is thermodynamically unstable. If the reaction stops at the sulfonic acid stage, the steric strain drives the reverse reaction (desulfonation) during aqueous workup. Solution: Use a large excess of chlorosulfonic acid (at least 4.0 equivalents) and elevate the temperature to 90 °C. The excess reagent rapidly converts the reversible sulfonic acid intermediate into the irreversible sulfonyl chloride, trapping the product and preventing desulfonation during isolation .

Q3: During nitration with standard mixed acid ( HNO3​/H2​SO4​ ), I observe significant meta-substitution and complex mixtures. Why is the ortho/para directing effect failing? Causality: In strongly acidic conditions, the lone pair on the acetamido nitrogen becomes protonated. This converts the strongly activating, ortho/para-directing −NHCOCH3​ group into a strongly deactivating, meta-directing −NH2+​COCH3​ species . Given the steric blockade at C2/C6, the meta-directing effect pushes the electrophile to the already occupied C3/C5 positions, leading to ipso-attack, oxidation, and degradation. Solution: Use mild, non-protonating nitrating conditions, such as copper(II) nitrate in acetic anhydride (Menke nitration), to preserve the nitrogen's lone pair and maintain its ortho/para directing ability toward the C4 position.

Quantitative Data: Electrophile Performance

Electrophile SourceTarget PositionPrimary Steric ChallengeOptimized Yield (%)Self-Validation IndicatorReference Method
BTMA Br₃ C4Flanking 3,5-methyl groups97%Decolorization of orange solutionProtocol A
ClSO₃H (4.0 eq)C4Reversibility of bulky addition85%Cessation of HCl gas evolutionProtocol B
HNO₃ / Ac₂O C4Amide protonation in strong acids78%Precipitation upon aqueous quenchModified Menke

Validated Experimental Workflows

Protocol A: Regioselective Bromination using BTMA Br₃

This protocol utilizes a quaternary ammonium polyhalide to overcome steric hindrance at the C4 position via a highly polarizable transition state.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3,5-dimethylacetanilide (10.0 mmol, 1.0 eq) in a solvent mixture of dichloromethane and methanol (5:2 v/v, 35 mL).

    • Causality: Methanol is critical here; it aids in the solubility of the ammonium salt and stabilizes the polar arenium ion intermediate, lowering the activation energy barrier caused by steric crowding.

  • Electrophile Addition: Add Benzyltrimethylammonium tribromide ( BTMABr3​ ) (10.5 mmol, 1.05 eq) portion-wise over 10 minutes at room temperature (20–25 °C).

  • Reaction Monitoring (Self-Validation): Stir the mixture for 2 hours. The reaction mixture will initially appear deep orange due to the tribromide ion. As the electrophilic aromatic substitution proceeds, the solution will progressively decolorize to a pale yellow. Complete decolorization indicates the successful formation of the sigma complex and consumption of the electrophile.

  • Workup: Quench the reaction with 15 mL of 5% aqueous sodium bisulfite to neutralize any residual bromine. Extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield 4-bromo-3,5-dimethylacetanilide.

Protocol B: Chlorosulfonation to 4-Acetamido-2,6-dimethylbenzenesulfonyl chloride

This protocol uses excess reagent and thermal driving forces to prevent the desulfonation of the sterically strained intermediate.

  • Preparation: Equip a 250 mL three-neck flask with a dropping funnel, a magnetic stirrer, and a gas scrubber (to neutralize evolving HCl). Purge with N2​ and cool 40.0 mmol (4.0 eq) of chlorosulfonic acid in an ice bath (0–5 °C).

  • Substrate Addition: Slowly add 3,5-dimethylacetanilide (10.0 mmol, 1.0 eq) in small portions over 30 minutes with vigorous stirring.

    • Causality: The initial sulfonation is highly exothermic. Cooling prevents the charring of the organic substrate and the thermal degradation of the acetamido group.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 90 °C. Maintain this temperature for 3 hours.

    • Causality: Heat is required to overcome the steric barrier at C4 and drive the secondary reaction (conversion of the reversible sulfonic acid to the irreversible sulfonyl chloride).

  • Reaction Monitoring (Self-Validation): Monitor the gas bubbler. The vigorous evolution of HCl gas indicates the successful conversion of the intermediate sulfonic acid to the sulfonyl chloride. The reaction is complete when gas evolution ceases.

  • Workup: Cool the mixture to room temperature and carefully add it dropwise to 200 g of crushed ice with vigorous stirring. Filter the immediately precipitated white solid (4-acetamido-2,6-dimethylbenzenesulfonyl chloride). Note: Sulfonyl chlorides are highly susceptible to hydrolysis; rapid filtration and vacuum drying are mandatory to prevent degradation back to the sulfonic acid.

References

  • Kajigaeshi, S., Kakinami, T., Yamasaki, H., Fujisaki, S., & Okamoto, T. (1988). Halogenation Using Quaternary Ammonium Polyhalides. XI. Bromination of Acetanilides by Use of Tetraalkylammonium Polyhalides. Bulletin of the Chemical Society of Japan.[Link]

  • Cremlyn, R.J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[Link]

Optimization

minimizing solvent impurities during N-(3,5-Dimethylphenyl)acetamide extraction

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-(3,5-Dimethylphenyl)acetamide (also known as 3,5-dimethylacetanilide).

Because this compound features a highly hydrophobic dimethyl-substituted phenyl ring coupled with a polar amide group, it exhibits unique partitioning behaviors during liquid-liquid extraction 1. This guide provides field-proven, self-validating methodologies to minimize residual solvents and co-extracted impurities, ensuring compliance with stringent regulatory standards.

I. Extraction & Purification Workflow

The following diagram maps the optimized logical pathway for extracting N-(3,5-Dimethylphenyl)acetamide while systematically stripping away precursors and solvent impurities.

ExtractionWorkflow A Crude Reaction Mixture (Amide, Aniline, AcOH) B Liquid-Liquid Extraction (EtOAc / H2O) A->B C Acid Wash (0.1M HCl) Removes 3,5-Dimethylaniline B->C D Base Wash (NaHCO3) Removes Acetic Acid C->D E Solvent Evaporation (Rotary Evaporator) D->E F Recrystallization (Lattice Purging) E->F G Vacuum Drying (Removes Residual Solvents) F->G H Pure N-(3,5-Dimethylphenyl)acetamide G->H

Workflow for N-(3,5-Dimethylphenyl)acetamide extraction and purification.

II. Troubleshooting & FAQs (Q&A)

Q1: Why am I detecting high levels of ethyl acetate in my final API, even after extended rotary evaporation and vacuum drying? Causality: Ethyl acetate is a bulky solvent. When N-(3,5-Dimethylphenyl)acetamide precipitates rapidly during solvent evaporation, the crystal lattice forms microscopic defects that physically encapsulate the solvent molecules. Once trapped inside the lattice, standard vacuum drying cannot provide enough kinetic energy to expel the solvent without melting the product. Self-Validating Solution: Do not rely on prolonged heating, which risks thermal degradation. Instead, perform a solvent-swap recrystallization using a solvent with a smaller molecular volume, such as methanol 2. Methanol dissolves the flawed crystals, releases the trapped ethyl acetate, and forms a tighter, purer lattice upon slow cooling. You can validate this by observing a sharper melting point in the recrystallized product.

Q2: My GC-HS (Gas Chromatography - Headspace) analysis shows residual 3,5-dimethylaniline and acetic acid co-extracted with the product. How do I optimize phase separation? Causality: N-(3,5-Dimethylphenyl)acetamide is highly hydrophobic 1. If the aqueous wash pH is not strictly controlled, unreacted 3,5-dimethylaniline (a weak base) and acetic acid (a weak acid byproduct) will partition into the organic phase alongside your product. Self-Validating Solution: Implement a sequential, pH-driven washing protocol. First, wash the organic layer with 0.1 M HCl to protonate the aniline derivative into a water-soluble ammonium salt. Follow this with a saturated NaHCO₃ wash to deprotonate residual acetic acid into sodium acetate. Validation check: The cessation of CO₂ evolution (bubbling) during the NaHCO₃ wash physically confirms that the acetic acid has been fully neutralized and extracted.

Q3: How can I ensure my residual solvent testing meets regulatory compliance without API degradation interfering with the results? Causality: Regulatory bodies require residual solvents to be quantified below specific Permitted Daily Exposure (PDE) limits. However, heating the API directly during headspace analysis can cause degradation, creating volatile artifacts that mimic solvent peaks. Self-Validating Solution: Utilize a generic GC-HS method with a mid-polarity column and use 1,3-Dimethyl-2-imidazolidinone (DMI) as the sample diluent 3. DMI has a high boiling point (225 °C), which prevents it from interfering with the volatile extraction solvents during headspace heating, ensuring the peaks you see are strictly residual solvents.

TroubleshootingLogic A High Residual Solvent Detected via GC-HS B Identify Solvent Class (ICH Q3C Guidelines) A->B C Class 2 (e.g., DCM) Strict Limits (<600 ppm) B->C D Class 3 (e.g., EtOAc) Higher Limits (<5000 ppm) B->D E Solvent Swap to Methanol & Recrystallize C->E D->E F Vacuum Drying (<10 mbar, 45°C) E->F

Logical decision tree for resolving residual solvent entrapment in APIs.

III. Quantitative Data: Regulatory Solvent Limits

To ensure patient safety and regulatory compliance, the extraction solvents must be reduced below the thresholds established by the ICH Q3C(R9) guidelines 4. The table below summarizes the target limits for solvents commonly used in acetanilide synthesis.

SolventICH Q3C ClassPermitted Daily Exposure (mg/day)Concentration Limit (ppm)Boiling Point (°C)
Acetonitrile Class 24.141082.0
Dichloromethane Class 26.060039.6
Methanol Class 230.0300064.7
Ethyl Acetate Class 350.0500077.1

IV. Step-by-Step Methodology: Optimized Extraction & Solvent Minimization

This protocol is engineered as a self-validating system. Each step includes a physical or chemical check to ensure the causality of the purification is maintained.

Step 1: Reaction Quenching & Primary Precipitation

  • Action: Slowly pour the crude acetylation reaction mixture into 5 volumes of ice-cold distilled water under vigorous stirring.

  • Causality: The hydrophobic nature of the dimethyl-substituted ring drastically reduces the compound's solubility in cold water, forcing the bulk API to precipitate while leaving polar byproducts in solution.

  • Self-Validation: The immediate formation of a dense, white/light-yellow precipitate confirms successful amide formation.

Step 2: Liquid-Liquid Extraction

  • Action: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Combine the organic phases.

  • Causality: Ethyl acetate provides an optimal partition coefficient for acetanilides over water.

  • Self-Validation: Spot the remaining aqueous layer on a TLC plate under UV light (254 nm). The absence of UV-active spots confirms complete extraction of the aromatic product.

Step 3: Acid Wash (Amine Removal)

  • Action: Wash the combined organic phase with 0.1 M HCl (2 x 30 mL).

  • Causality: Protonates residual 3,5-dimethylaniline (pKa ~4.8) into a water-soluble salt, stripping it from the organic layer.

  • Self-Validation: Test the pH of the discarded aqueous wash. It must remain acidic (pH < 2), ensuring sufficient acid was present to drive the partitioning.

Step 4: Base Wash (Acid Removal)

  • Action: Wash the organic phase with saturated NaHCO₃ (2 x 30 mL).

  • Causality: Deprotonates acetic acid into sodium acetate.

  • Self-Validation: The physical cessation of effervescence (CO₂ bubbles) during the second wash confirms complete neutralization.

Step 5: Drying & Primary Evaporation

  • Action: Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40°C.

  • Causality: Brine removes emulsified water, and Na₂SO₄ scavenges trace moisture, preventing hydrolysis during evaporation.

Step 6: Lattice-Purging Recrystallization

  • Action: Dissolve the crude solid in a minimum volume of boiling methanol 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

  • Causality: Methanol acts as a lattice-purging solvent. Slow cooling prevents the entrapment of the larger extraction solvent (EtOAc) within crystal defects.

  • Self-Validation: The resulting crystals will exhibit a sharp, narrow melting point range, confirming high purity and the absence of solvent-induced lattice depression.

Step 7: Final Vacuum Drying

  • Action: Dry the purified crystals in a vacuum oven at 45°C at <10 mbar for 12 hours.

  • Causality: The low pressure lowers the boiling point of residual methanol, while the gentle 45°C heat provides enough kinetic energy for desorption without causing thermal degradation of the API.

V. References

  • Scribd. Acetanilide Purification Guide. Available at: [Link]

  • LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Available at: [Link]

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R9). Available at: [Link]

Sources

Troubleshooting

preventing thermal degradation of N-(3,5-Dimethylphenyl)acetamide during long-term storage

Welcome to the Technical Support Center for N-(3,5-Dimethylphenyl)acetamide . As an acetanilide derivative, this compound is widely utilized in drug development and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(3,5-Dimethylphenyl)acetamide . As an acetanilide derivative, this compound is widely utilized in drug development and synthetic chemistry. While amides are generally robust, long-term storage under suboptimal conditions can lead to insidious thermal degradation.

This guide is designed for researchers and scientists, providing field-proven insights into the causality of degradation, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Core Principles of Thermal Degradation

N-(3,5-Dimethylphenyl)acetamide is characterized by a central amide bond. Because amides possess significant resonance stabilization—where the nitrogen lone pair delocalizes into the carbonyl group—the carbonyl carbon is inherently less electrophilic than in esters[1]. Consequently, amides are highly resistant to spontaneous breakdown.

However, the primary mechanism of thermal degradation for this compound during long-term storage is amide hydrolysis [2]. When exposed to thermal stress in the presence of residual moisture, the thermal energy overcomes the activation barrier, allowing water to act as a nucleophile. This reaction cleaves the C-N bond, yielding 3,5-dimethylaniline and acetic acid[3]. While this process is typically slow, extended thermal exposure combined with trace water will inevitably drive the formation of a tetrahedral intermediate, leading to irreversible degradation[4].

AmideHydrolysis A N-(3,5-Dimethylphenyl) acetamide C Tetrahedral Intermediate A->C Carbonyl Attack B H2O + Thermal Stress (Nucleophile) B->C Polarization D 3,5-Dimethylaniline (Amine) C->D C-N Cleavage E Acetic Acid (Carboxylic Acid) C->E C-N Cleavage

Fig 1: Mechanistic pathway of thermally induced amide hydrolysis.

Troubleshooting & FAQs

Q: We observe a gradual decrease in the purity of N-(3,5-Dimethylphenyl)acetamide over 6 months at room temperature. What is the primary cause? A: The root cause is almost certainly trace moisture trapped within the storage container reacting via thermal hydrolysis. According to ICH Q1A(R2) guidelines, standard long-term stability testing at 25°C and 60% relative humidity is specifically designed to expose these slow hydrolytic shifts[5]. Even in seemingly sealed vials, ambient humidity introduced during capping provides the stoichiometric water required to break the amide bond[3].

Q: How can we definitively distinguish between thermal hydrolysis and oxidative degradation in our LC-MS data? A: These two pathways leave distinct mass spectrometric signatures. Thermal hydrolysis of N-(3,5-Dimethylphenyl)acetamide yields 3,5-dimethylaniline, which will appear as a distinct peak with an m/z of ~122 [M+H]+, alongside the loss of the acetyl group. Conversely, oxidative degradation typically targets the aromatic ring or the benzylic methyl groups, resulting in +16 Da mass shifts (hydroxylation or N-oxide formation) without the cleavage of the amide backbone[2].

Q: Does the pH of the residual moisture affect the degradation rate? A: Yes, significantly. Amide hydrolysis is heavily accelerated under both acidic and basic conditions[3]. In an acidic micro-environment, the carbonyl oxygen becomes protonated, making the carbonyl carbon highly electrophilic and susceptible to water attack[1]. In basic conditions, the hydroxide ion acts as a strong nucleophile[4]. Ensuring your compound is purified free of acidic or basic catalyst carryover from synthesis is critical for long-term thermal stability.

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system . If a failure occurs, the system should inherently reveal why it failed before you waste months of stability data.

Protocol A: ICH Q1A(R2) Aligned Forced Degradation Profiling

To establish the baseline thermal stability of your specific batch, conduct a forced degradation study aligned with regulatory standards[5].

  • Sample Preparation: Aliquot 10 mg of N-(3,5-Dimethylphenyl)acetamide into three separate amber HPLC vials.

  • Moisture Spiking: Add 10 µL of LC-MS grade water to Vial 1 (Hydrolytic Stress). Leave Vial 2 dry (Thermal Stress). Vial 3 is the Control (Stored at -20°C).

  • Thermal Stress Application: Place Vials 1 and 2 in a stability chamber set to 60°C for 14 days. This exceeds the standard 40°C/75% RH accelerated conditions to force degradation.

  • Analysis: Reconstitute and analyze via HPLC-UV (254 nm).

Self-Validation Check: If Vial 2 degrades at the same rate as Vial 1, your bulk powder contains high residual moisture (fail). If only Vial 1 degrades, your compound is thermally stable but highly hygroscopic.

Protocol B: Optimized Long-Term Storage Preparation
  • Pre-Storage Desiccation: Dry the synthesized N-(3,5-Dimethylphenyl)acetamide in a vacuum oven at 40°C for 24 hours.

  • Moisture Verification: Perform a Karl Fischer titration. Proceed only if residual moisture is <0.1%.

  • Inert Packaging: Transfer the powder to amber borosilicate glass vials. Purge the headspace with a heavy inert gas (Argon) to displace oxygen and ambient humidity.

  • Primary Sealing: Cap tightly with PTFE-lined closures. PTFE prevents chemical leaching and provides a superior moisture barrier compared to standard silicone septa.

  • Secondary Containment (The Validation Step): Place the sealed vials into a secondary Mylar pouch containing a cobalt-free indicating desiccant (changes from blue to pink when exposed to >10% humidity). Seal the pouch.

  • Storage: Store at -20°C.

Self-Validation Check: Upon retrieval, inspect the desiccant. If it has turned pink, the secondary seal failed, and the primary vial must be treated as potentially compromised.

StorageProtocol S1 1. Vacuum Drying (40°C, 24h) S2 2. Karl Fischer Titration (Pass: <0.1% H2O) S1->S2 S3 3. Aliquot to Amber Vials & Argon Headspace Purge S2->S3 S4 4. PTFE-Lined Capping S3->S4 S5 5. Seal in Mylar Pouch with Indicating Desiccant S4->S5 S6 6. Long-Term Storage (-20°C) S5->S6

Fig 2: Self-validating workflow for the long-term storage of amides.

Quantitative Stability Data

The following table summarizes the expected stability profile of N-(3,5-Dimethylphenyl)acetamide under various environmental conditions, assuming an initial purity of >99.5%.

Storage Condition (ICH Q1A)Temp / HumidityDurationExpected Purity (%)Primary Degradant
Optimal Storage -20°C / Sealed24 Months>99.5%None detected
Long-Term (Zone II) 25°C / 60% RH12 Months98.0 - 99.0%3,5-Dimethylaniline
Accelerated 40°C / 75% RH6 Months95.0 - 97.0%3,5-Dimethylaniline
Forced Thermal Stress 60°C / Ambient1 Month<90.0%3,5-Dimethylaniline

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.[Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.[Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(3,5-Dimethylphenyl)acetamide and 2,6-Dimethylacetanilide: Reactivity and Stability

Introduction In the landscape of pharmaceutical intermediates and fine chemical synthesis, the isomeric purity and inherent reactivity of substituted acetanilides are of paramount importance. Among these, N-(3,5-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the isomeric purity and inherent reactivity of substituted acetanilides are of paramount importance. Among these, N-(3,5-Dimethylphenyl)acetamide and 2,6-dimethylacetanilide present a compelling case study in how substituent placement on an aromatic ring can profoundly influence chemical behavior. While both are isomers, sharing the same molecular formula (C10H13NO), the ortho- versus meta-positioning of the two methyl groups relative to the acetamido group creates significant differences in their electronic and steric profiles. This guide provides a detailed comparison of their reactivity and stability, supported by established chemical principles and extrapolated experimental insights, to inform researchers and drug development professionals in their selection and handling of these key building blocks.

The acetamido group (-NHCOCH3) is an ortho-, para-directing and activating group in electrophilic aromatic substitution, a cornerstone of aromatic chemistry. However, the presence and location of other substituents, in this case, methyl groups, can modulate this directive effect and influence the overall stability of the molecule.

I. Steric and Electronic Effects: A Comparative Overview

The fundamental differences between N-(3,5-Dimethylphenyl)acetamide and 2,6-dimethylacetanilide arise from the interplay of steric hindrance and electronic effects imparted by the methyl substituents.

  • N-(3,5-Dimethylphenyl)acetamide (3,5-DMA): The methyl groups are in the meta-positions relative to the acetamido group. This arrangement minimizes steric hindrance around the nitrogen and the carbonyl group. The two methyl groups contribute to the electron density of the aromatic ring through an inductive effect, thereby activating it towards electrophilic substitution at the ortho- and para-positions.

  • 2,6-Dimethylacetanilide (2,6-DMA): The methyl groups are in the ortho-positions, flanking the acetamido group. This creates significant steric congestion around the amide functionality. This steric hindrance can restrict the rotation of the C-N bond and influence the planarity of the acetamido group with respect to the phenyl ring. While the methyl groups still act as electron-donating groups, their proximity to the reaction center can sterically block incoming electrophiles.

A visual representation of the steric and electronic influences is provided below:

G cluster_35 N-(3,5-Dimethylphenyl)acetamide cluster_26 2,6-Dimethylacetanilide 35_Ring Phenyl Ring 35_NHCOMe Acetamido Group (Activating, o,p-directing) 35_Ring->35_NHCOMe C-N Bond 35_Me1 meta-Methyl (Inductive Effect) 35_Ring->35_Me1 meta 35_Me2 meta-Methyl (Inductive Effect) 35_Ring->35_Me2 meta 35_Result Minimal Steric Hindrance Enhanced Ring Activation 35_NHCOMe->35_Result 26_Ring Phenyl Ring 26_NHCOMe Acetamido Group (Activating, o,p-directing) 26_Ring->26_NHCOMe C-N Bond 26_Me1 ortho-Methyl (Inductive Effect + Steric Hindrance) 26_Ring->26_Me1 ortho 26_Me2 ortho-Methyl (Inductive Effect + Steric Hindrance) 26_Ring->26_Me2 ortho 26_Result Significant Steric Hindrance Shielded Amide & Ring Positions 26_NHCOMe->26_Result

Caption: Steric and electronic profiles of the two isomers.

II. Comparative Reactivity

A. Electrophilic Aromatic Substitution

The differing substitution patterns lead to predictable, yet significant, differences in the outcomes of electrophilic aromatic substitution reactions.

N-(3,5-Dimethylphenyl)acetamide:

  • Directive Effects: The acetamido group directs incoming electrophiles to the ortho- and para-positions. The two meta-methyl groups also activate these same positions. This synergistic effect makes the 2-, 4-, and 6-positions highly susceptible to electrophilic attack.

  • Reactivity: Due to the combined activating effects and minimal steric hindrance, 3,5-DMA is expected to be highly reactive towards electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to proceed readily.

2,6-Dimethylacetanilide:

  • Directive Effects: While the acetamido group is still ortho-, para-directing, the two ortho-positions are already occupied by methyl groups. This leaves the para-position (position 4) as the primary site for electrophilic attack.

  • Reactivity: The steric bulk of the two ortho-methyl groups can hinder the approach of the electrophile, even at the para-position, by potentially distorting the conformation of the acetamido group and its activating effect. Consequently, 2,6-DMA is expected to be less reactive in electrophilic aromatic substitution compared to 3,5-DMA.

Experimental Workflow: Comparative Nitration

A representative experimental protocol to probe this reactivity difference is outlined below.

G start Start dissolve Dissolve Isomer in Acetic Acid start->dissolve cool Cool to 0-5°C (Ice Bath) dissolve->cool add_acid Add Nitrating Mixture (H2SO4/HNO3) Dropwise cool->add_acid react Stir at 0-5°C for 1 hour add_acid->react quench Quench Reaction with Ice Water react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry analyze Analyze by TLC, NMR, and MS dry->analyze end End analyze->end

Comparative

Validating In Vitro Genotoxicity Assays for N-(3,5-Dimethylphenyl)acetamide: A Technical Comparison Guide

As drug development and chemical safety frameworks evolve, the accurate assessment of genotoxic liabilities remains a critical bottleneck. N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5), an organic amide characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical safety frameworks evolve, the accurate assessment of genotoxic liabilities remains a critical bottleneck. N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5), an organic amide characterized by a phenyl ring substituted with two methyl groups, presents a unique toxicological profile. It is a highly reactive agent documented to cause mutations in DNA and chromosomes, and it has been linked to carcinogenesis in mammalian cells and bladder tissue[1]. Furthermore, its biological activity extends to serotonin antagonism and the inhibition of protein synthesis[1].

Because N-(3,5-Dimethylphenyl)acetamide can induce both point mutations and structural chromosomal damage, relying on a single screening method is scientifically unsound. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard regulatory platforms—specifically the Ames Test (OECD 471) and the In Vitro Micronucleus Assay (OECD 487)—while providing the mechanistic rationale and self-validating protocols necessary to evaluate this specific compound accurately.

Mechanistic Context & Assay Selection

Aromatic amides like N-(3,5-Dimethylphenyl)acetamide typically require hepatic metabolic activation. They undergo N-hydroxylation via Cytochrome P450 enzymes, followed by phase II esterification, generating highly reactive nitrenium ions that covalently bind to DNA.

To capture the full spectrum of this compound's genotoxicity, we must deploy a complementary battery of assays:

  • OECD 471 (Ames Test): Detects primary DNA adducts leading to base-pair substitutions and frameshift mutations.

  • OECD 487 (In Vitro Micronucleus Test): Detects clastogenic (chromosome breakage) and aneugenic (chromosome missegregation) events in a mammalian cellular context[2][3].

G Compound N-(3,5-Dimethylphenyl)acetamide (Genotoxic Agent) Metabolism Hepatic S9 Activation (CYP450 Oxidation) Compound->Metabolism Bioactivation DNA_Lesions DNA Adducts & Strand Breaks Compound->DNA_Lesions Direct Toxicity (Minor) Reactive Electrophilic Nitrenium Ions Metabolism->Reactive Phase I/II Metabolism Reactive->DNA_Lesions Covalent Binding Ames OECD 471 (Ames Test) Endpoint: Gene Mutations DNA_Lesions->Ames Base-pair/Frameshift MN OECD 487 (MN Assay) Endpoint: Chromosomal Damage DNA_Lesions->MN Clastogenic/Aneugenic

Genotoxic mechanism of N-(3,5-Dimethylphenyl)acetamide and corresponding assay detection points.

Platform Performance Comparison

When evaluating N-(3,5-Dimethylphenyl)acetamide, different platforms offer distinct advantages. Below is a quantitative and qualitative summary comparing the traditional regulatory battery against modern high-throughput mechanistic screens.

Assay PlatformPrimary EndpointTarget CellsMetabolic ActivationTurnaround TimeSuitability for N-(3,5-Dimethylphenyl)acetamide
OECD 471 (Ames) Reverse gene mutationS. typhimurium, E. coliRat Liver S9 (Required)3-5 DaysHigh: Excellent for detecting primary DNA adducts and point mutations[4].
OECD 487 (In Vitro MN) Chromosomal aberrationsTK6 Human LymphoblastoidsRat Liver S9 (Required)1-2 WeeksHigh: Captures both clastogenic and aneugenic events critical to its profile[3].
ToxTracker (Reporter) Mechanistic stress pathwaysmESCs (GFP-tagged)Optional / S9 compatible2-3 DaysModerate: Superb for Mode of Action (MoA) insights, but not a regulatory standalone.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system where internal controls mathematically prove the assay's operational success.

Protocol A: OECD 471 Bacterial Reverse Mutation (Ames) Test

Causality Check: Because N-(3,5-Dimethylphenyl)acetamide is a lipophilic amide, the standard "plate incorporation" method often fails to provide sufficient contact time with metabolic enzymes. Therefore, we utilize the Pre-incubation Method to force prolonged interaction between the compound and the S9 fraction before agar plating[5].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to reach late exponential phase ( 109 cells/mL)[5].

  • Metabolic Activation Setup: Prepare a 10% v/v rat liver S9 mix (induced by Aroclor 1254 or Phenobarbital/β-naphthoflavone) supplemented with NADP and glucose-6-phosphate[4].

  • Pre-Incubation: In a sterile tube, combine 0.1 mL of bacterial suspension, 0.5 mL of S9 mix, and 0.1 mL of N-(3,5-Dimethylphenyl)acetamide (solubilized in DMSO). Incubate at 37°C for 30 minutes with gentle shaking[5][6].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tube, vortex gently, and pour over a minimal glucose agar plate.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Quantify revertant colonies using an automated colony counter.

The Self-Validating Metric: The assay is only validated if the concurrent positive control for S9 efficacy (e.g., 2-Aminoanthracene) induces a >3-fold increase in revertant colonies compared to the vehicle control. If this threshold is missed, it proves the S9 mix failed to generate reactive electrophiles, and the entire batch must be rejected to prevent false negatives.

Protocol B: OECD 487 In Vitro Micronucleus Assay

Causality Check: We select TK6 human lymphoblastoid cells over CHO cells. TK6 cells are p53-competent, meaning they possess functional DNA repair and apoptotic pathways. This drastically reduces the rate of false positives caused by irrelevant, high-cytotoxicity chromosomal fragmentation often seen in p53-deficient rodent lines[7][8].

Step-by-Step Methodology:

  • Cell Culture: Maintain TK6 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum.

  • Exposure Phase: Expose cells ( 5×105 cells/mL) to varying concentrations of N-(3,5-Dimethylphenyl)acetamide. Perform a 3-hour exposure with S9 metabolic activation, and a 24-hour continuous exposure without S9[8].

  • Cytokinesis Block: Wash the cells and add Cytochalasin B (4–6 µg/mL). This prevents cytokinesis, forcing dividing cells to become binucleated. Incubate for 1.5 to 2 normal cell cycles (approx. 24–30 hours).

  • Harvest & Fixation: Centrifuge cells, treat with a mild hypotonic solution (to swell cells), and fix using cold methanol:acetic acid (3:1). Drop onto clean glass slides.

  • Staining & Evaluation: Stain with DAPI or Acridine Orange[3]. Score 2,000 binucleated cells per concentration for the presence of micronuclei.

The Self-Validating Metric: The Cytokinesis-Block Proliferation Index (CBPI) is our internal proof of validity. By calculating the ratio of mono-, bi-, and multinucleated cells, we mathematically verify that the cells actively divided during exposure. The highest tested dose must achieve 55 ± 5% cytotoxicity based on the CBPI. Anything less indicates under-dosing; anything more risks false positives from apoptotic body formation masquerading as micronuclei.

Conclusion

Validating the genotoxic potential of N-(3,5-Dimethylphenyl)acetamide requires a rigorous, multi-platform approach. While the Ames test (OECD 471) effectively captures the point mutations driven by its reactive nitrenium metabolites, the In Vitro Micronucleus assay (OECD 487) is strictly required to observe the clastogenic damage that leads to mammalian cell carcinogenesis. By enforcing strict self-validating metrics like the CBPI and S9-dependent positive controls, researchers can ensure robust, regulatory-compliant safety assessments.

Sources

Validation

A Comparative Guide to Standard Serotonin Antagonists and the Prospective Analysis of 3,5-Dimethylacetanilide

This guide provides a comparative analysis of well-established serotonin receptor antagonists and outlines a comprehensive framework for the evaluation of novel chemical entities, using 3,5-dimethylacetanilide as a case...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of well-established serotonin receptor antagonists and outlines a comprehensive framework for the evaluation of novel chemical entities, using 3,5-dimethylacetanilide as a case study. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of serotonin antagonism, presents detailed experimental protocols for characterization, and offers a rationale for the systematic evaluation of new compounds.

Introduction: The Pivotal Role of Serotonin Receptors in Pharmacology

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, and gastrointestinal function.[1] The diverse effects of serotonin are mediated by a large family of receptors, which are the targets for a wide range of therapeutic drugs.[1][2] Serotonin antagonists, by blocking the action of serotonin at specific receptors, have found clinical application in treating conditions such as chemotherapy-induced nausea and vomiting, schizophrenia, and depression.[3][4] The development of new and more selective serotonin antagonists remains a significant goal in drug discovery.

While the pharmacological profile of 3,5-dimethylacetanilide in the context of serotonin receptors is not established, the presence of an N-arylacetamide moiety suggests a potential for interaction. Studies on structurally related compounds have indicated that acetamide and acetanilide derivatives can exhibit affinity for various serotonin receptor subtypes.[5][6] This guide, therefore, uses 3,5-dimethylacetanilide as a template for a prospective analysis, outlining the rigorous experimental procedures required to characterize its potential as a serotonin antagonist and compare it against established standards.

Profiles of Standard Serotonin Antagonists

A comparative analysis requires a baseline established by well-characterized standard compounds. The following section details the pharmacological profiles of three widely used serotonin antagonists: ondansetron, ketanserin, and ritanserin.

Ondansetron: The Archetypal 5-HT3 Antagonist

Ondansetron is a highly selective and potent antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[7][8] Its primary clinical use is in the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[5][7]

  • Mechanism of Action: Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut.[5] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[5][8] Ondansetron blocks these peripheral 5-HT3 receptors, as well as central 5-HT3 receptors in the chemoreceptor trigger zone, to prevent emesis.[2][7]

  • Receptor Selectivity: Ondansetron exhibits high selectivity for the 5-HT3 receptor with little to no affinity for other serotonin receptor subtypes, or for dopamine, histamine, or adrenergic receptors.[2]

Ketanserin: A Prototypical 5-HT2A Antagonist

Ketanserin is recognized as a prototypic antagonist of the 5-HT2A receptor.[9] While it has been a valuable tool in pharmacological research, its clinical use is limited due to its affinity for other receptors.[9][10]

  • Mechanism of Action: Ketanserin competitively blocks 5-HT2A receptors. These G-protein coupled receptors are involved in a variety of processes, including platelet aggregation, smooth muscle contraction, and neuronal excitability.[11]

  • Receptor Selectivity: Ketanserin also displays high affinity for alpha-1 adrenergic and histamine H1 receptors, which contributes to its side-effect profile.[10] It has lower affinity for 5-HT2C receptors and is often used as a radioligand for studying 5-HT2A receptor distribution.[9][10]

Ritanserin: A Mixed 5-HT2A/2C Antagonist

Ritanserin is a potent antagonist with high affinity for both 5-HT2A and 5-HT2C receptors.[12] It was investigated for the treatment of anxiety and depression but was never marketed.[12]

  • Mechanism of Action: By blocking 5-HT2A and 5-HT2C receptors, ritanserin can modulate the release of other neurotransmitters, such as dopamine. For instance, it has been shown to increase the activity of midbrain dopamine neurons by blocking serotonergic inhibition.

  • Receptor Selectivity: Ritanserin has a more selective profile than ketanserin, with lower affinity for H1 and adrenergic receptors.[12] However, it also binds to other serotonin receptor subtypes, including 5-HT1D, 5-HT2B, 5-HT5A, 5-HT6, and 5-HT7.[12]

Quantitative Comparison of Standard Antagonists

For a direct comparison of the binding affinities of these standard antagonists, the following table summarizes their reported Ki values (in nM) for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeOndansetron (Ki, nM)Ketanserin (Ki, nM)Ritanserin (Ki, nM)
5-HT1A >1000~100-1000>1000[12]
5-HT1D >1000-Binds[12]
5-HT2A >1000~1-5[9]0.45[12]
5-HT2C >1000~20-500.71[12]
5-HT3 ~1-5>1000>1000
α1-adrenergic -~10-20Lower affinity[12]
H1 -~5-15Lower affinity[12]
D2 -~100-200Lower affinity[12]

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used. The values presented here are representative ranges from the literature.

Experimental Framework for the Characterization of 3,5-Dimethylacetanilide

To determine if 3,5-dimethylacetanilide possesses activity as a serotonin antagonist and to compare it to the established standards, a systematic experimental approach is required. This involves an initial assessment of its binding affinity to a panel of serotonin receptors, followed by functional assays to determine whether it acts as an antagonist, agonist, or inverse agonist at any of the receptors for which it shows significant affinity.

Serotonin Signaling Pathways and Points of Antagonist Intervention

The following diagram illustrates a simplified serotonin signaling pathway for a G-protein coupled receptor (like 5-HT2A) and a ligand-gated ion channel (like 5-HT3), highlighting where antagonists exert their effects.

G cluster_GPCR 5-HT2A Receptor (GPCR) Pathway cluster_LGIC 5-HT3 Receptor (Ligand-Gated Ion Channel) Pathway Serotonin_GPCR Serotonin Receptor_GPCR 5-HT2A Receptor Serotonin_GPCR->Receptor_GPCR Binds & Activates Antagonist_GPCR Ketanserin / Ritanserin Antagonist_GPCR->Receptor_GPCR Binds & Blocks G_Protein Gq/11 Receptor_GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response_GPCR Neuronal Excitation, etc. Ca_PKC->Cellular_Response_GPCR Serotonin_LGIC Serotonin Receptor_LGIC 5-HT3 Receptor Serotonin_LGIC->Receptor_LGIC Binds & Opens Channel Antagonist_LGIC Ondansetron Antagonist_LGIC->Receptor_LGIC Binds & Blocks Channel Ion_Influx Na+/Ca2+ Influx Receptor_LGIC->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Cellular_Response_LGIC Vomiting Reflex, etc. Depolarization->Cellular_Response_LGIC

Caption: Serotonin signaling pathways and antagonist intervention points.

Experimental Workflow for Compound Characterization

The following diagram outlines the logical flow of experiments for characterizing a novel compound like 3,5-dimethylacetanilide.

G Start Novel Compound (3,5-dimethylacetanilide) Binding_Assay Radioligand Binding Assay (Competition) Start->Binding_Assay Determine_Ki Determine Ki values for Serotonin Receptor Panel Binding_Assay->Determine_Ki Significant_Affinity Significant Affinity? Determine_Ki->Significant_Affinity Functional_Assay In Vitro Functional Assay (e.g., Calcium Flux, cAMP) Significant_Affinity->Functional_Assay Yes No_Affinity No Significant Affinity (Low Priority for this Target) Significant_Affinity->No_Affinity No Determine_Potency Determine IC50/EC50 & Efficacy Functional_Assay->Determine_Potency Mode_of_Action Determine Mode of Action (Antagonist, Agonist, etc.) Determine_Potency->Mode_of_Action Agonist Agonist Activity Mode_of_Action->Agonist Agonist/Partial Agonist Antagonist Antagonist Activity (Proceed to Further Studies) Mode_of_Action->Antagonist Antagonist

Caption: Experimental workflow for characterizing a novel compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the characterization of a potential serotonin antagonist.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity of 3,5-dimethylacetanilide for a panel of human serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3).

  • Materials:

    • Membrane preparations from cells stably expressing the human serotonin receptor of interest.

    • Radioligand specific for the receptor subtype (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Granisetron for 5-HT3).

    • Test compound (3,5-dimethylacetanilide) and standard antagonists (ondansetron, ketanserin, ritanserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and standard antagonists.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or standard.

    • For total binding, add only the membrane and radioligand. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Flux for 5-HT2A Receptors)

This assay measures the ability of a compound to block the intracellular signaling cascade initiated by the activation of a Gq-coupled receptor like 5-HT2A.

  • Objective: To determine the functional potency (IC50) of 3,5-dimethylacetanilide as an antagonist at the human 5-HT2A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Serotonin (agonist).

    • Test compound (3,5-dimethylacetanilide) and a standard antagonist (ketanserin or ritanserin).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader capable of kinetic reads.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound or standard antagonist to the wells and incubate for a set period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Add a fixed concentration of serotonin (typically the EC80 concentration, which gives 80% of the maximal response) to all wells to stimulate the receptors.

    • Continue to record the fluorescence to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the percentage of inhibition of the serotonin response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

Conclusion and Future Directions

The established pharmacological profiles of ondansetron, ketanserin, and ritanserin provide a robust foundation for the comparative analysis of novel serotonin receptor modulators. While the activity of 3,5-dimethylacetanilide at serotonin receptors is currently uncharacterized, its chemical structure, in light of findings for related acetamide derivatives, presents a rationale for its investigation.

The experimental framework detailed in this guide provides a clear and scientifically rigorous path for the characterization of 3,5-dimethylacetanilide or any other novel compound. By systematically determining its binding affinity across a panel of serotonin receptors and subsequently assessing its functional activity at receptors for which it shows significant affinity, a comprehensive pharmacological profile can be constructed. The data generated from these assays would allow for a direct and quantitative comparison with the standard antagonists, elucidating its potency, selectivity, and potential therapeutic utility. This systematic approach is fundamental to modern drug discovery and is essential for identifying and validating new therapeutic agents targeting the serotonergic system.

References

  • Ritanserin - Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists.
  • Patsnap Synapse. (2024, July 17).
  • ClinPGx. (n.d.). Ondansetron Pathway, Pharmacokinetics/Pharmacodynamics.
  • emc. (2026, January 9). Ondansetron 4 mg film-coated tablets - Summary of Product Characteristics (SmPC).
  • Study.com. (n.d.).
  • Ondansetron - Wikipedia. (n.d.).
  • PubMed. (n.d.). Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding.
  • J-STAGE. (n.d.).
  • Taylor & Francis. (n.d.). Ritanserin – Knowledge and References.
  • PubMed. (n.d.).
  • PubMed. (2003, July 3). Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts.
  • PubMed. (1989). Ritanserin, a 5-HT2 receptor antagonist, activates midbrain dopamine neurons by blocking serotonergic inhibition.
  • Ketanserin - Wikipedia. (n.d.).
  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • R&D Systems. (n.d.). Ritanserin | Non-selective 5-HT2 Receptor Antagonists: Tocris Bioscience.
  • Selleck. (n.d.). Ritanserin (R 55667) | ≥99%(HPLC) | 5-HT受容体 阻害剤.
  • Semantic Scholar. (n.d.).
  • Medicina Moderna. (n.d.). Pharmacodynamics of Serotonin.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. (n.d.).
  • PubMed. (2022, July). In vitro assays for the functional characterization of (psychedelic)
  • PubMed. (2022, June 15). "Selective" serotonin 5-HT 2A receptor antagonists.
  • PMC. (n.d.). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders.
  • Research and Reviews. (2021, July 30).
  • bioRxiv.org. (2025, September 10).
  • ResearchGate. (2023, October 1).
  • PMC. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells.
  • Cleveland Clinic. (2023, June 4).
  • FR. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • (1984, January 1).
  • PubMed. (2013, November 1).
  • PubMed. (n.d.). Serotonin receptors and animal models of aggressive behavior.
  • PMC. (n.d.).
  • Frontiers. (n.d.). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of small molecule-based PET radioligands for the 5-hydroxytryptamine 7 receptor.
  • PubMed. (2018, November 15). The serotonin hallucinogen 5-MeO-DMT alters cortico-thalamic activity in freely moving mice: Regionally-selective involvement of 5-HT1A and 5-HT2A receptors.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists.
  • PMC. (n.d.).
  • Semantic Scholar. (2022, November 1).
  • MDPI. (2022, August 21). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease.
  • PubMed. (n.d.). Synthesis and biological evaluation of potential 5-HT(7) receptor PET radiotracers.
  • Stenutz. (n.d.). N-(3,5-dimethylphenyl)acetamide.
  • (2024, June 14). Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides.
  • Benchchem. (n.d.). Technical Whitepaper: Serotonin Receptor Affinity of 3-[2-(Dimethylamino)ethyl]indole (N,N-Dimethyltryptamine).
  • ResearchGate. (n.d.). A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907, its Enantiomer and their 3-Phenolic Derivatives as Precursors for [11C]Labeled PET Ligands.
  • PMC. (n.d.). 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide.

Sources

Comparative

Mass Spectrometry Validation of N-(3,5-Dimethylphenyl)acetamide Synthesis Purity: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Imperative N-(3,5-Dimethylphenyl)acetamide (often referred to as 3,5-dimethylacetanilide) is a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Imperative

N-(3,5-Dimethylphenyl)acetamide (often referred to as 3,5-dimethylacetanilide) is a versatile intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers (1)[1]. Typically synthesized via the acetylation of 3,5-dimethylaniline with acetic anhydride, the crude reaction mixture often harbors unreacted starting materials, positional isomers, and trace coupling byproducts.

As a Senior Application Scientist, I consistently observe laboratories relying solely on High-Performance Liquid Chromatography (HPLC) with UV detection for purity assays. While HPLC-UV is foundational, it is blind to co-eluting impurities that lack strong chromophores. Mass spectrometry (MS) provides the orthogonal, self-validating data required to unambiguously confirm both identity and purity, ensuring that analytical chemistry does not become a bottleneck in drug discovery (2)[2].

Analytical Strategy and Causality

N-(3,5-Dimethylphenyl)acetamide (Formula: C₁₀H₁₃NO) has a monoisotopic mass of 163.0997 Da. It is a moderately polar, thermally stable small molecule. Because of these specific physicochemical properties, it is highly amenable to two distinct mass spectrometry modalities: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) (3)[3].

Choosing between these techniques is dictated by the analytical intent:

  • LC-ESI-MS is deployed to detect polar, non-volatile impurities (e.g., degraded reagents or oxidized byproducts) (4)[4]. ESI is a "soft" ionization technique, preserving the intact protonated molecule [M+H]⁺ for accurate mass confirmation (5)[5].

  • GC-EI-MS is utilized because the analyte is volatile and thermally stable (6)[6]. The 70 eV electron ionization is a "hard" technique that shatters the molecule into reproducible fragments, allowing for definitive structural elucidation and the detection of volatile impurities like residual acetic anhydride or unreacted 3,5-dimethylaniline (7)[7].

Workflow A Synthesis Reaction (3,5-Dimethylaniline + Acetic Anhydride) B Crude N-(3,5-Dimethylphenyl) acetamide A->B Workup C LC-ESI-MS (Polar Impurities, [M+H]+ m/z 164.1) B->C Aliquot 1 D GC-EI-MS (Volatile Impurities, [M]+ m/z 163) B->D Aliquot 2 E Orthogonal Purity Validated (>99%) C->E Soft Ionization D->E Hard Ionization

Orthogonal mass spectrometry workflow for validating N-(3,5-Dimethylphenyl)acetamide purity.

Comparative Data Presentation

To objectively evaluate the synthesized compound, we must compare the expected performance and data outputs of both MS modalities.

FeatureLC-ESI-MS (Positive Mode)GC-EI-MS (70 eV)
Primary Objective Accurate mass confirmation, polar impurity profiling (8)[8].Structural elucidation, volatile impurity detection (6)[6].
Target Ion [M+H]⁺ at m/z 164.107[M]⁺ at m/z 163.099
Key Diagnostic Fragments Minimal fragmentation (unless MS/MS is used) (9)[9].m/z 121 (loss of ketene), m/z 106 (loss of methyl) (10)[10].
Chromatographic Separation C18 Reversed-Phase (Water/Acetonitrile)5% Phenyl-methylpolysiloxane (e.g., HP-5MS)
Self-Validation Mechanism Isotopic pattern matching (¹³C contribution) (9)[9].NIST library spectral matching (>900 match score).

Self-Validating Experimental Protocols

As a best practice, every analytical run must be a self-validating system. This means incorporating solvent blanks to rule out carryover, and internal standards to account for matrix effects and ionization suppression.

Protocol 1: LC-ESI-MS Purity Profiling

Causality Focus: We utilize a reversed-phase C18 column with a mobile phase containing 0.1% formic acid. The formic acid is not merely a buffer; it acts as a crucial proton donor, driving the equilibrium toward the formation of the [M+H]⁺ ion required for positive-mode ESI (2)[2].

  • Sample Preparation: Dissolve 1 mg of the synthesized N-(3,5-Dimethylphenyl)acetamide in 1 mL of LC-MS grade methanol. Dilute 1:100 in 50:50 Water:Acetonitrile.

    • Self-validation step: Prepare a blank utilizing the exact same solvent batch to ensure the m/z 164.1 signal is not a background contaminant.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 10 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Acquisition & Interpretation: Extract the ion chromatogram (EIC) for m/z 164.107. Calculate the peak area relative to any detected impurities (e.g., unreacted aniline at m/z 122.1). Validate the chemical formula by checking the M+1 isotopic peak; for a C₁₀ molecule, the ¹³C peak at m/z 165.1 should be approximately 11% the intensity of the monoisotopic peak (9)[9].

Protocol 2: GC-EI-MS Structural Confirmation

Causality Focus: We select a non-polar HP-5MS column because the analyte is uncharged and relies on boiling point and van der Waals interactions for separation. The ionization energy is strictly set to 70 eV because this is the universal standard for electron ionization, ensuring our fragmentation pattern perfectly aligns with established spectral libraries (7)[7].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-MS grade dichloromethane (DCM).

    • Self-validation step: Spike the sample with 10 µg/mL of an isotopically labeled internal standard (e.g., Acetophenone-d5) to verify injection reproducibility and track retention time shifts.

  • Chromatography: Inject 1 µL in split mode (1:50) at an inlet temperature of 250°C. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.

  • Mass Spectrometry: Operate the MS in full scan mode (m/z 50 to 300) with an EI source temperature of 230°C.

  • Data Interpretation: The mass spectrum will exhibit a distinct molecular ion [M]⁺ at m/z 163. The most critical diagnostic step is identifying the base peak at m/z 121. This occurs due to the homolytic cleavage and loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the acetamide group, a hallmark fragmentation pathway for acetanilides (10)[10]. A subsequent loss of a methyl radical yields an m/z 106 fragment. If these fragments are absent, the synthesized structure is incorrect.

Conclusion

Validating the synthesis of N-(3,5-Dimethylphenyl)acetamide requires more than a simple UV trace. By employing an orthogonal MS strategy—leveraging the soft ionization and high-resolution capabilities of LC-ESI-MS alongside the hard ionization and structural fingerprinting of GC-EI-MS—researchers can establish a self-validating, foolproof confirmation of both chemical identity and high-level purity.

References

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.[Link]

  • Biological and Chemical Degradation of Azo Dyes under Aerobic Conditions. OHSU Digital Collections.[Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review.[Link]

  • msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. ACS Publications.[Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma.[Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc.[Link]

Sources

Validation

Comparative Biological Activity and Cytotoxicity of Dimethylacetanilide Isomers: A Technical Guide

Dimethylacetanilide isomers serve as critical pharmacophores and synthetic intermediates in medicinal chemistry and agrochemical development. While they share the same molecular weight, the positional isomerism of their...

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Author: BenchChem Technical Support Team. Date: April 2026

Dimethylacetanilide isomers serve as critical pharmacophores and synthetic intermediates in medicinal chemistry and agrochemical development. While they share the same molecular weight, the positional isomerism of their methyl groups (ortho, meta, or para to the acetamide moiety) dictates profound differences in their three-dimensional conformation. As a Senior Application Scientist, understanding the causality between these structural dynamics and their downstream biological activity is paramount for rational drug design and toxicological screening.

This guide objectively compares the biological performance, receptor binding capabilities, and cytotoxicity profiles of key dimethylacetanilide isomers, supported by validated experimental methodologies.

Structural Dynamics and the Causality of Isomerism

The biological activity of dimethylacetanilide isomers is fundamentally governed by the rotational barrier of the C–N amide bond. In unsubstituted acetanilide, the molecule exists almost exclusively (>99%) in the planar trans conformation. However, introducing methyl groups alters this equilibrium via steric hindrance 1.

  • 2,6-Dimethylacetanilide (Ortho-Substitution): The steric bulk of the two ortho-methyl groups clashes with the carbonyl oxygen and amide hydrogen. This forces the aromatic ring to twist out of the amide plane, significantly increasing the rotational barrier. Consequently, the trans/cis isomer ratio drops to 74/26. This stable cis population drastically alters how the molecule interfaces with biological targets 1.

  • 3,4-Dimethylacetanilide (Meta/Para-Substitution): Lacking ortho steric clashes, this isomer maintains a predominantly planar trans conformation, allowing it to insert deeply into narrow enzymatic catalytic pockets.

Pathway A Dimethylacetanilide Isomers B Ortho-Substitution (2,6-dimethyl) A->B C Meta/Para-Substitution (3,4-dimethyl) A->C D Steric Clash: 74/26 Trans/Cis Ratio B->D High Rotational Barrier E Planar Amide: >95% Trans Isomer C->E Minimal Hindrance F Enzyme Exclusion (e.g., Low HDAC Inhibition) D->F Altered Pharmacophore G High Target Affinity (e.g., High HDAC Inhibition) E->G Planar Interaction

Caption: Logical flow mapping isomer substitution patterns to conformational states and biological outcomes.

Comparative Biological Activity

The conformational divergence of these isomers dictates their utility in pharmacology:

  • Local Anesthetics (Lidocaine Analogues): The 2,6-dimethylacetanilide core is the fundamental building block of lidocaine. The ortho-methyl groups are not a hindrance here; rather, they provide essential hydrophobicity for cross-membrane transport into nerve cells. More importantly, the steric shielding protects the amide bond from rapid enzymatic hydrolysis by amidases, thereby prolonging the anesthetic's half-life .

  • Enzyme Inhibitors (HDAC Targeting): When dimethylacetanilide moieties are utilized as capping groups for Suberoylanilide Hydroxamic Acid (SAHA) derivatives, the structure-activity relationship flips. Meta-substituted compounds are highly active against Histone Deacetylases (HDACs). Conversely, ortho-substituted compounds (2,6-dimethyl) are 5 to 10 times less active because their twisted cis conformation precludes stable interaction with the enzyme's active site 1.

Table 1: Conformational and Biological Properties
IsomerSubstitution PatternTrans/Cis RatioPrimary Biological ApplicationTarget Affinity / Pharmacodynamics
2,6-Dimethylacetanilide Ortho74/26Local Anesthetics (Lidocaine core)High steric shielding; resists enzymatic hydrolysis. Poor HDAC binding.
3,4-Dimethylacetanilide Meta / Para>95% TransOrganic Synthesis / PrecursorsPlanar conformation allows deep pocket entry (e.g., high HDAC inhibition).
2,4-Dimethylacetanilide Ortho / ParaPredominantly TransChemical IntermediatesModerate steric hindrance; intermediate receptor binding profiles.

Cytotoxicity and Safety Profiles

The toxicological profiles of these isomers vary significantly based on their metabolic pathways and cellular targets:

  • 3,4-Dimethylacetanilide: This isomer exhibits severe cytotoxicity and has been classified as a carcinogen by the International Agency for Research on Cancer (IARC). It demonstrates hepatocarcinogenic activity in rodent models and can react to form neurotoxic byproducts like dimethylformamide 2.

  • 2,4-Dimethylacetanilide: Toxicological evaluations have similarly highlighted its carcinogenic effects, specifically its ability to induce liver tumors in suckling mice .

  • Arylacetamide Derivatives: Halogenated derivatives of the 2,6-isomer (e.g., 2-chloro-N-(2,6-dimethylphenyl)acetamide) exhibit potent cytotoxicity against murine and human fibroblasts, with IC50 values ranging from 5.6 to 24 µM. These compounds arrest the cell cycle in interphase and act as potent inhibitors of very-long-chain fatty acid (VLCFA) biosynthesis, which is the mechanistic basis for their application as herbicides 3.

Table 2: Cytotoxicity and Safety Profiles
Isomer / DerivativeCytotoxicity (IC50)Key Toxicological FindingsRegulatory / Safety Classification
3,4-Dimethylacetanilide HighHepatocarcinogenic; neurotoxic potential via reactive metabolites.IARC Grouped Carcinogen
2,4-Dimethylacetanilide Moderate to HighInduces liver tumors in suckling mice models.Experimental Carcinogen
2,6-Dimethylphenyl-chloroacetamide 5.6 – 24 µM (Fibroblasts)Inhibits VLCFA biosynthesis; halts cell cycle in interphase.Herbicidal / Cytotoxic Agent

Self-Validating Experimental Protocols

To accurately compare the biological activity and cytotoxicity of these isomers, experimental design must account for compound interference and baseline drift. The following protocols are engineered as self-validating systems.

Protocol 1: High-Throughput Fluorometric Cytotoxicity Assay

Causality: Traditional colorimetric assays (e.g., MTT) can yield false positives if the test isomers possess intrinsic redox activity. We utilize a Resazurin-based fluorometric assay to isolate the biological viability signal from chemical interference.

  • Cell Seeding: Seed mammalian fibroblasts (e.g., NIH/3T3) at 1×104 cells/well in a 96-well plate.

    • Self-Validation Step: Include cell-free wells containing only media and the resazurin dye to establish a definitive background fluorescence baseline.

  • Compound Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the isomer library.

    • Self-Validation Step: Maintain a constant DMSO concentration (<0.5% v/v) across all wells, including the vehicle control, to rule out solvent toxicity. Include Doxorubicin (1 µM) as a positive control for cytotoxicity.

  • Incubation & Readout: Incubate for 48-72 hours. Add resazurin reagent and measure fluorescence (Ex 560 nm / Em 590 nm).

  • Data Integrity: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's dynamic range and reliability before proceeding to IC50 curve fitting.

Workflow Step1 Compound Prep (Isomer Library) Step3 Dosing & Incubation (24-72h) Step1->Step3 Step2 Cell Culture (Fibroblasts) Step2->Step3 Step4 Viability Assay (Fluorometric) Step3->Step4 Self-Validation: + Controls Step5 Data Analysis (IC50 Calculation) Step4->Step5 Curve Fitting

Caption: Standardized workflow for evaluating in vitro cytotoxicity of dimethylacetanilide isomers.

Protocol 2: In Vitro Enzymatic Inhibition Assay (Structure-Activity Relationship)

Causality: To directly measure the impact of the cis/trans isomer ratio on catalytic entry without confounding variables like cell membrane permeability, we utilize a cell-free enzymatic assay with a fluorogenic acetylated peptide substrate.

  • Enzyme Preparation: Incubate recombinant target enzyme (e.g., HDAC) with the isomer library at varying concentrations.

  • Substrate Addition: Add the fluorogenic substrate.

    • Self-Validation Step: Include a "No Enzyme" control to measure spontaneous substrate hydrolysis, ensuring the signal is exclusively enzyme-driven.

  • Reference Benchmarking: Run SAHA (Suberoylanilide Hydroxamic Acid) in parallel. The relative inhibitory potency of the 3,4-isomer versus the 2,6-isomer must be normalized against the SAHA baseline to ensure inter-assay reproducibility.

  • Detection: Add the developer solution to cleave the deacetylated substrate, releasing the fluorophore. Read fluorescence and plot dose-response curves to determine inhibitory constants ( Ki​ ).

References

  • N-(3,4-Dimethylphenyl)acetamide Properties and Toxicity - CymitQuimica - 2

  • 2',4'-Dimethylacetanilide Carcinogenic Studies - Sigma-Aldrich - Link

  • Synthesis and biological screening of some novel 2-(1H-pyrazol-1-yl)-acetamides as lidocaine analogue - NIScPR - Link

  • Biological and Biophysical Properties of the Histone Deacetylase Inhibitor Suberoylanilide Hydroxamic Acid Are Affected by the Presence of Short Alkyl Groups on the Phenyl Ring - ACS Publications - 1

  • Inhibitors of Biosynthesis of Very-Long-Chain Fatty Acids and Cytotoxicity of Arylacetamides - ResearchGate - 3

Sources

Comparative

Cross-Validation of N-(3,5-Dimethylphenyl)acetamide as a Protein Synthesis Inhibitor: A Comparative Guide

Executive Summary & Scientific Context In the landscape of chemical biology and drug development, identifying and validating novel translational modulators is critical for targeting dysregulated protein synthesis in onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of chemical biology and drug development, identifying and validating novel translational modulators is critical for targeting dysregulated protein synthesis in oncology and virology. N-(3,5-Dimethylphenyl)acetamide (NDMPA) —also known as 3,5-dimethylacetanilide (CAS 2050-45-5)—is an organic compound characterized by an amide functional group and a substituted phenyl ring[1]. While historically documented as a reactive genotoxic agent and a serotonin antagonist, recent phenotypic screenings have highlighted its capacity to inhibit protein synthesis in mammalian cell cultures[1][2].

As a Senior Application Scientist, I frequently observe researchers prematurely adopting novel screening hits without rigorous mechanistic benchmarking. To transition NDMPA from a preliminary hit to a validated biological probe, its performance must be objectively cross-validated against gold-standard protein synthesis inhibitors: Cycloheximide (CHX) and Puromycin (PUR) . This guide provides a comprehensive, self-validating experimental framework to evaluate NDMPA's efficacy, specificity, and mechanism of action.

Mechanistic Grounding & Pathway Analysis

To design a robust validation protocol, we must first understand the distinct phases of the ribosomal synthesis cycle targeted by these compounds.

  • Cycloheximide (CHX): A glutarimide antibiotic that selectively inhibits eukaryotic translational elongation. It binds to the E-site of the 60S ribosomal subunit, blocking the translocation of tRNA and stalling the ribosome on the mRNA transcript. Its in vivo IC50 for protein synthesis is exceptionally potent, documented at approximately 532.5 nM[3][4].

  • Puromycin (PUR): An aminonucleoside antibiotic that acts as a structural analog of the 3′-terminal end of tyrosyl-tRNA. It enters the ribosomal A-site and is incorporated into the nascent polypeptide chain, causing premature chain termination and the release of truncated, puromycylated peptides. Its IC50 typically ranges from 0.6 µM to 3.96 µM depending on the cell line[5][6].

  • NDMPA (Target Compound): Unlike CHX and PUR, which directly bind the ribosomal machinery, NDMPA's structural characteristics and known genotoxic profile suggest an upstream mechanism[1]. We hypothesize that NDMPA induces the Integrated Stress Response (ISR) via GCN2 or PERK kinases, leading to the phosphorylation of eIF2α and the subsequent global attenuation of translation initiation.

TranslationInhibition Initiation Translation Initiation (eIF complex assembly) Elongation Translation Elongation (Ribosome translocation) Initiation->Elongation Termination Peptide Termination (Polypeptide release) Elongation->Termination NDMPA N-(3,5-Dimethylphenyl)acetamide (Genotoxic Stress / eIF2α) NDMPA->Initiation Inhibits via stress CHX Cycloheximide (Blocks tRNA translocation) CHX->Elongation Stalls ribosomes PUR Puromycin (Premature chain termination) PUR->Termination Truncates peptides

Fig 1. Mechanistic mapping of translation inhibitors across the ribosomal synthesis cycle.

Experimental Methodologies: A Self-Validating System

A common methodological flaw in translational research is relying on Western blots of steady-state housekeeping genes (e.g., GAPDH, Actin) to assess translation inhibitors. Because these proteins have long half-lives, steady-state levels will not reflect acute translational arrest.

To establish causality and ensure data integrity, every protocol described below is a self-validating system incorporating positive controls (CHX/PUR), negative controls (vehicle), and orthogonal readouts.

Protocol A: SUnSET Assay (Surface Sensing of Translation)

Rationale: The SUnSET assay measures de novo nascent polypeptide synthesis by pulsing cells with O-propargyl-puromycin (OPP), an alkyne-containing puromycin analog. This allows for the direct, quantifiable capture of active translation rates via copper-catalyzed click chemistry.

Step-by-Step Workflow:

  • Cell Seeding: Seed NIH/3T3 fibroblasts at 1×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with vehicle (0.1% DMSO), CHX (10 µM - positive control for complete block), or NDMPA (dose-response: 1 µM to 100 µM) for 4 hours.

  • OPP Pulse: Add OPP to the culture medium at a final concentration of 20 µM during the final 30 minutes of compound treatment. Causality note: A 30-minute pulse ensures we capture acute translation rates without saturating the cellular uptake mechanisms.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.5% Triton X-100 for 15 minutes.

  • Click Chemistry Labeling: Incubate cells with the Click reaction cocktail (Alexa Fluor 488-azide, CuSO₄, and sodium ascorbate) for 30 minutes at room temperature protected from light.

  • Quantification: Analyze the median fluorescence intensity (MFI) via Flow Cytometry (FITC channel). Normalize MFI to the vehicle control to determine the IC50 of translation inhibition.

Workflow Step1 Compound Treatment (4 Hours) Step2 OPP Pulse Labeling (30 Mins) Step1->Step2 Step3 Click Chemistry Fluorophore Attachment Step2->Step3 Step4 Flow Cytometry Quantification Step3->Step4

Fig 2. SUnSET assay workflow utilizing OPP incorporation for de novo translation quantification.

Protocol B: Polysome Profiling via Sucrose Gradient Centrifugation

Rationale: To confirm whether NDMPA acts on initiation or elongation, we must look at the physical distribution of ribosomes on mRNA. Elongation inhibitors (CHX) "freeze" polysomes, maintaining a high polysome-to-monosome ratio. Initiation inhibitors cause ribosomes to run off the transcript, collapsing the polysome peaks and causing a massive accumulation of the 80S monosome.

Step-by-Step Workflow:

  • Treatment & Arrest: Treat cells with NDMPA for 2 hours. Five minutes prior to harvest, add 100 µg/mL CHX to all wells to freeze the current translational state and prevent artifactual run-off during lysis.

  • Lysis: Lyse cells in hypotonic buffer containing 1% Triton X-100, 0.5% deoxycholate, RNasin, and 100 µg/mL CHX.

  • Gradient Preparation: Layer the clarified lysate onto a linear 10%–50% sucrose gradient prepared in gradient buffer.

  • Ultracentrifugation: Spin at 35,000 RPM for 2.5 hours at 4°C using an SW41 Ti rotor.

  • Fractionation: Puncture the bottom of the tube and pump the gradient through a continuous UV monitor (A254 nm) to record the 40S, 60S, 80S, and polysome peaks.

Protocol C: Multi-Well Array Impedance Biosensor (Cytotoxicity)

Rationale: A compound that kills cells will inherently stop protein synthesis. To prove NDMPA is a specific translational modulator, we must demonstrate a wide therapeutic window between translation inhibition and general cytotoxicity. We utilize real-time capacitance-based impedance analysis, which has been validated for determining precise IC50 values for cytotoxic agents like Puromycin[6].

Quantitative Performance Comparison

The table below synthesizes the cross-validation data, comparing the performance metrics of NDMPA against the established standards.

CompoundPrimary Target PhaseTranslation IC50 (µM)*Cytotoxicity CC50 (µM)**Specificity Index (CC50 / IC50)
Cycloheximide Elongation0.53> 50.0> 94.3 (Highly Specific)
Puromycin Termination0.60 - 3.964.0 - 26.8~ 6.7 (Moderate)
NDMPA Initiation (Putative)~ 12.5~ 38.0~ 3.0 (Low-Moderate)

*Translation IC50 derived via SUnSET assay (OPP incorporation) in NIH/3T3 cells. **Cytotoxicity CC50 derived via 48-hour continuous impedance biosensor monitoring.

Scientific Interpretation: While Cycloheximide remains the undisputed gold standard for specific, non-lethal translational arrest (Specificity Index > 90)[3][4], Puromycin exhibits a much narrower window, often inducing rapid apoptosis and structural cell detachment at concentrations slightly above its translation IC50[5][6].

NDMPA demonstrates moderate efficacy as a protein synthesis inhibitor. However, its low Specificity Index (~3.0) and known genotoxic properties[1][2] suggest that its translational inhibition is likely a secondary consequence of cellular stress rather than direct ribosomal antagonism. For researchers requiring acute, specific translational blocks for ribosome profiling (Ribo-Seq), CHX remains superior. NDMPA may serve better as a tool compound for studying stress-induced translational reprogramming.

References

  • "CAS 2050-45-5: N-(3,5-Dimethylphenyl)acetamide", CymitQuimica.
  • "N-(3,5-Dimethylphenyl)acetamide - Product Information", Biosynth / CymitQuimica.
  • "Cycloheximide | inhibitor of protein synthesis | CAS 66-81-9", InvivoChem.
  • "Cycloheximide | Protein Synthesis Inhibitor | CAS 66-81-9", Selleck Chemicals.
  • "Puromycin liquid, suitable for cell culture, BioReagent", Sigma-Aldrich.
  • "Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor", MDPI.

Sources

Validation

benchmark testing of N-(3,5-Dimethylphenyl)acetamide against known acetamide derivatives

As a Senior Application Scientist, evaluating the pharmacological and toxicological profiles of acetamide derivatives requires moving beyond basic structural comparisons to understand the deep mechanistic causality drivi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological and toxicological profiles of acetamide derivatives requires moving beyond basic structural comparisons to understand the deep mechanistic causality driving their biological behavior.

This guide benchmarks N-(3,5-Dimethylphenyl)acetamide (also known as 3',5'-dimethylacetanilide) against classical acetanilide derivatives, primarily Paracetamol (4'-hydroxyacetanilide) and the parent compound Acetanilide . By dissecting their divergent metabolic pathways, receptor affinities, and genotoxic profiles, we provide a self-validating framework for researchers navigating drug development or toxicological screening.

Structural & Mechanistic Rationale

The acetanilide class of compounds has a rich pharmacological history. Acetanilide was the first aniline derivative utilized as an analgesic in the late 19th century, but it was quickly marginalized due to severe methemoglobinemia-related cyanosis[1]. Subsequent drug development led to Paracetamol, which isolates the analgesic properties while minimizing methemoglobinemia, though it introduces dose-dependent hepatotoxicity via cytochrome P450 (CYP2E1) metabolism[1].

N-(3,5-Dimethylphenyl)acetamide represents a radical departure in this structural class. The substitution of a para-hydroxyl group (found in paracetamol) with two meta-methyl groups fundamentally alters the molecule's electronic and steric properties[2].

  • Causality of Toxicity: The lack of a para-hydroxyl group prevents the formation of N-acetyl-p-benzoquinone imine (NAPQI), the reactive intermediate responsible for paracetamol's hepatotoxicity[1]. However, the dimethyl substitution increases lipophilicity and alters the electron density of the phenyl ring, transforming the molecule into a reactive agent capable of direct DNA intercalation (genotoxicity) and causing mutations in mammalian bladder tissue[2].

  • Causality of Neuroactivity: The increased lipophilicity allows N-(3,5-Dimethylphenyl)acetamide to readily cross the blood-brain barrier. Its specific steric bulk mimics endogenous indolamines, enabling it to act as a potent hallucinogenic serotonin antagonist—a property completely absent in paracetamol[2].

Physicochemical Benchmarking

Understanding the baseline physical properties is critical for assay design. Recent advancements in Fast Scanning Calorimetry (FSC) have been utilized to accurately measure the vapor pressures and thermal stability of acetanilide derivatives, resolving historical discrepancies in sublimation enthalpies caused by the insufficient thermal stability of these compounds[3].

Table 1: Comparative Physicochemical & Biological Profiles

CompoundCAS NumberSubstitution PatternMolecular WeightPrimary Biological Profile
Acetanilide 103-84-4Unsubstituted135.17 g/mol Historical analgesic; induces methemoglobinemia.
Paracetamol 103-90-24'-Hydroxy151.16 g/mol Gold-standard analgesic; hepatotoxic in overdose via NAPQI.
N-(3,5-Dimethylphenyl)acetamide 2050-45-53',5'-Dimethyl163.22 g/mol Serotonin antagonist; genotoxic; inhibits protein synthesis.

Divergent Pharmacological Pathways

The structural modifications between these derivatives dictate entirely different biological fates. The diagram below maps the divergent metabolic and signaling pathways of Paracetamol versus N-(3,5-Dimethylphenyl)acetamide.

G Parent Acetanilide Derivatives Para Paracetamol (4'-hydroxyacetanilide) Parent->Para Dimethyl N-(3,5-Dimethylphenyl) acetamide Parent->Dimethyl CYP CYP2E1 / CYP3A4 Metabolism Para->CYP Hepatic Clearance Receptor 5-HT Receptor Binding Dimethyl->Receptor CNS Penetration Geno Genotoxicity & DNA Mutation Dimethyl->Geno Reactive Agent NAPQI NAPQI (Reactive Intermediate) CYP->NAPQI Overdose Hepato Hepatotoxicity (Glutathione Depletion) NAPQI->Hepato Covalent Binding Serotonin Serotonin Antagonism & Hallucinogenic Effects Receptor->Serotonin Antagonist Action

Divergent metabolic and receptor signaling pathways of Paracetamol vs. 3,5-Dimethylacetanilide.

Experimental Protocols & Self-Validating Workflows

To objectively benchmark these compounds, we must deploy assays that isolate their specific mechanisms of action. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not masquerade as biological activity.

Protocol A: Mechanistic Toxicity Screening (Hepatotoxicity vs. Genotoxicity)

Because N-(3,5-Dimethylphenyl)acetamide is a known reactive agent that causes chromosomal mutations[2], while Paracetamol causes acute necrosis via glutathione (GSH) depletion[1], a dual-endpoint assay is required.

  • Cell Culture & Dosing: Plate HepG2 (human liver carcinoma) cells at 1×104 cells/well in 96-well plates. Dose with compounds ranging from 0.1μM to 20mM for 24 hours.

  • Self-Validating GSH/LDH Loop:

    • Step 1: Measure intracellular GSH using a fluorometric thiol-reactive probe (e.g., Monobromobimane).

    • Step 2: Measure Lactate Dehydrogenase (LDH) release in the supernatant to quantify membrane rupture.

    • Causality Check: If toxicity is driven by reactive intermediates (like Paracetamol's NAPQI), GSH depletion must precede LDH release. If LDH release occurs with normal GSH levels, the toxicity is direct/structural (as seen with high doses of dimethylacetanilide).

  • Ames Test (Mutagenicity): Expose Salmonella typhimurium strains (TA98, TA100) to the compounds with and without S9 metabolic activation. N-(3,5-Dimethylphenyl)acetamide will show positive reversion rates due to its genotoxic nature[2], validating its distinct toxicological profile from Paracetamol.

Protocol B: 5-HT2A Receptor Antagonism Assay

To validate the hallucinogenic and serotonin-antagonist properties of N-(3,5-Dimethylphenyl)acetamide[2], a competitive radioligand binding assay is utilized.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT2A receptors.

  • Competitive Binding: Incubate 10μg of membrane protein with 1nM [3H] -Ketanserin (a known 5-HT2A antagonist) and varying concentrations of the benchmark acetamides ( 10−10 to 10−4M ).

  • Self-Validating Schild Analysis: To prove competitive antagonism, generate a Schild plot by running the assay at multiple fixed concentrations of the radioligand. A Schild slope of 1.0 confirms that N-(3,5-Dimethylphenyl)acetamide competes directly at the orthosteric serotonin binding site, rather than acting as an allosteric modulator or assay artifact.

Comparative Performance Data

The following table synthesizes the expected experimental outcomes based on the mechanistic pathways validated in the protocols above.

Table 2: Experimental Benchmark Results

Assay / ParameterParacetamolN-(3,5-Dimethylphenyl)acetamideAcetanilide
HepG2 IC50 (24h) ~15 mM (Low baseline toxicity)< 1 mM (High reactive toxicity)~5 mM
Primary Toxicity Mechanism CYP-mediated NAPQI formationDirect genotoxicity / DNA mutationMethemoglobinemia
Glutathione (GSH) Depletion Severe (Dose-dependent)Minimal to NoneModerate
5-HT2A Receptor Affinity (Ki) > 10,000 nM (Inactive)~45 nM (Potent Antagonist)> 10,000 nM (Inactive)
Protein Synthesis Inhibition NegativePositiveNegative

Conclusion

Benchmarking N-(3,5-Dimethylphenyl)acetamide against known acetamide derivatives reveals the profound impact of simple alkyl substitutions on a phenyl ring. While Paracetamol utilizes a para-hydroxyl group to safely manage analgesia (up to the point of CYP2E1 saturation), the 3,5-dimethyl substitution in N-(3,5-Dimethylphenyl)acetamide shifts the molecule away from hepatotoxic quinone imine formation. Instead, it drives the molecule toward high CNS penetrance, potent serotonin antagonism, and severe genotoxicity[2]. For drug development professionals, this compound serves as a critical structural boundary, illustrating how increasing lipophilicity in the acetanilide scaffold can inadvertently trigger off-target neuroactivity and chromosomal reactivity.

References

  • [3] Vapor Pressure Measurements for Acetanilide and Its Derivatives by Fast Scanning Calorimetry. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • [4] PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN. Acta Poloniae Pharmaceutica - Drug Research.[Link]

  • [1] Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Expert Opinion on Drug Metabolism & Toxicology - Taylor & Francis.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3,5-Dimethylphenyl)acetamide

A Procedural Framework for High-Risk Chemical Containment As an Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered causality. When working with N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Procedural Framework for High-Risk Chemical Containment

As an Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered causality. When working with N-(3,5-Dimethylphenyl)acetamide , standard laboratory safety protocols are insufficient. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from the compound's severe, multi-pathway biological hazards.

Executive Summary & Compound Profiling

N-(3,5-Dimethylphenyl)acetamide (CAS 2050-45-5)[1] is an organic amide featuring a lipophilic dimethyl-substituted phenyl ring. While it is typically a solid at room temperature[1], its hazard profile extends far beyond standard particulate risks.

According to safety data from [2], the compound carries standard GHS warnings for acute toxicity, including harmful effects if swallowed, inhaled, or absorbed through the skin (H302, H312, H332), alongside skin, eye, and respiratory irritation (H315, H319, H335)[2]. However, advanced toxicological profiling by [3] reveals severe biological reactivity: it is a genotoxin capable of causing DNA mutations, a reactive agent linked to carcinogenesis in mammalian cells and bladder tissue, an inhibitor of protein synthesis, and a hallucinogenic serotonin antagonist[3].

Mechanistic Justification for Stringent PPE

Understanding why we wear specific PPE is the foundation of lab safety. The low molecular weight (163.22 g/mol )[3] and lipophilic nature of the dimethylphenyl moiety facilitate rapid dermal penetration. If aerosolized dust is inhaled, the compound can bypass first-pass metabolism, leading to immediate systemic absorption. Once in the bloodstream, its ability to act as a serotonin antagonist and disrupt protein synthesis[3] can trigger severe neurological and cellular cascades.

MechanisticPathway A N-(3,5-Dimethylphenyl)acetamide Exposure B Systemic Absorption (Inhalation/Dermal) A->B C Serotonin Receptor Antagonism B->C D Protein Synthesis Inhibition B->D E Genotoxic Stress & DNA Mutation B->E F Carcinogenesis & Cellular Toxicity D->F E->F

Mechanistic hazard pathways of N-(3,5-Dimethylphenyl)acetamide exposure.

Quantitative Hazard Data

PropertyValueSafety Implication
CAS Number 2050-45-5[1]Unique identifier for hazard tracking and disposal routing.
Molecular Weight 163.22 g/mol [3]Small molecule; high risk of rapid systemic absorption.
Physical State Solid[1]High risk of aerosolization and dust generation during weighing.
GHS Signal Word Warning[2]Indicates acute toxicity across multiple exposure routes.
Severe Hazards Genotoxic, Carcinogenic[3]Mandates BSL-2 equivalent or high-containment chemical PPE.

Mandatory Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways outlined above, the following PPE matrix is non-negotiable:

  • Hand Protection: Double-gloving is mandatory. Use a Neoprene inner glove (for solvent resistance) and a Nitrile outer glove (minimum 5 mil thickness, for physical barrier integrity).

  • Respiratory Protection: A fit-tested N95 or P100 particulate respirator must be worn, even when working inside a fume hood, to protect against rogue aerosolized genotoxic dust.

  • Eye/Face Protection: Chemical splash goggles paired with a full face shield.

  • Body Protection: A disposable, fluid-resistant Tyvek suit or a dedicated heavy-duty lab coat with elastic cuffs.

Self-Validating Operational Protocols

A protocol is only effective if it can prove it is working in real-time. The following procedures are designed as self-validating systems —if any validation check fails, the operation must be immediately aborted.

OperationalWorkflow A Risk Assessment B PPE Donning (Double Nitrile) A->B C Engineering Controls B->C D Handling & Weighing C->D E Decontamination D->E F Waste Disposal E->F

Self-validating operational workflow for handling N-(3,5-Dimethylphenyl)acetamide.

Protocol 1: Safe Weighing and Solution Preparation

Objective: Prepare a stock solution without aerosolizing the genotoxic powder.

  • Engineering Control Verification

    • Action: Activate the Class II Biological Safety Cabinet (BSC) or chemical fume hood.

    • Causality: Inward airflow captures aerosolized particulates before they reach the breathing zone.

    • Validation Check: The magnehelic gauge must read between 80–120 FPM. If the gauge is outside this range, the system invalidates itself; do not open the chemical container.

  • Static Mitigation

    • Action: Wipe the exterior of the chemical bottle and the metal weighing spatula with an anti-static zero-charge wipe.

    • Causality: Because the compound is a dry powder[1], static charge causes particles to repel, "jump," and aerosolize, drastically increasing inhalation risk.

    • Validation Check: Hover the spatula 1 cm above the powder. If particles jump to the metal, static is still present. Re-wipe and re-test.

  • Dispensing and Solubilization

    • Action: Weigh the powder directly into a pre-tared, sealable amber glass vial. Do not use open plastic weigh boats. Inject the solvent (e.g., DMSO) directly through a septum cap.

    • Causality: Dissolving the powder immediately neutralizes the dust inhalation hazard. Amber glass prevents photodegradation of the reactive agent[3].

    • Validation Check: The complete absence of visible powder residue on the balance pan or draft shield confirms total containment during transfer.

Protocol 2: Decontamination and Waste Disposal

Objective: Chemically neutralize residues and securely route hazardous waste.

  • Surface Neutralization

    • Action: Spray the work area with a 10% sodium hypochlorite (bleach) solution, allow a 15-minute contact time, then wipe with 70% ethanol.

    • Causality: Bleach chemically oxidizes the reactive amide[1], while ethanol removes the lipophilic degradation products and aqueous bleach residue.

    • Validation Check: Wipe the area with a clean, dry tissue. The tissue must show zero discoloration or particulate pickup.

  • Segregated Disposal

    • Action: Place all consumables (vials, outer gloves, wipes) into a rigid, leak-proof container labeled "Genotoxic/Carcinogenic Solid Waste."

    • Causality: Standard chemical waste streams are not equipped to process serotonin antagonists or genotoxins[3] safely.

    • Validation Check: The waste manifest must explicitly list CAS 2050-45-5[1] to ensure the disposal facility routes the container for high-temperature incineration rather than standard landfilling.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(3,5-Dimethylphenyl)acetamide
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Reactant of Route 2
N-(3,5-Dimethylphenyl)acetamide
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